An In-depth Technical Guide to Cyanoacetohydrazide: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of cyanoacetohydrazide, a pivotal reagent in synthetic organic and medicinal chemistry. We will delve into its core chemical structure, formula, and properties, whil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of cyanoacetohydrazide, a pivotal reagent in synthetic organic and medicinal chemistry. We will delve into its core chemical structure, formula, and properties, while also exploring its synthesis, reactivity, and profound applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical attributes of this versatile molecule.
Introduction: The Strategic Importance of Cyanoacetohydrazide
Cyanoacetohydrazide, while sometimes referred to by various synonyms, is a cornerstone in the synthesis of a multitude of heterocyclic compounds.[1][2][3] Its significance in medicinal chemistry stems from its role as a precursor to molecules exhibiting a wide array of biological activities, including potential antitumor and antimicrobial properties.[1][4] The strategic placement of multiple reactive functional groups within a compact molecular framework makes it an exceptionally valuable tool for constructing complex molecular architectures.[5][6]
Core Chemical Identity: Structure and Formula
A thorough understanding of cyanoacetohydrazide begins with its fundamental chemical identity.
The molecular formula of cyanoacetohydrazide is C₃H₅N₃O .[1][7] Its structure is characterized by a hydrazide functional group attached to a cyanomethyl group.
Caption: Reactive sites of Cyanoacetohydrazide.
Applications in Drug Discovery and Development
The primary application of cyanoacetohydrazide in the pharmaceutical industry is as a starting material for the synthesis of a wide variety of heterocyclic compounds with potential therapeutic value. T[2][3]hese heterocycles form the core scaffolds of many approved drugs and investigational new drug candidates.
Synthesis of Bioactive Heterocycles
Cyanoacetohydrazide is a key precursor for the synthesis of numerous heterocyclic systems, including:
Pyridazines: These six-membered rings containing two adjacent nitrogen atoms are known to exhibit a broad range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
*[9] Pyrazoles: This five-membered heterocyclic ring is a common motif in pharmaceuticals and agrochemicals.
*[3] 1,3,4-Oxadiazoles: Compounds containing this ring system have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
*[9] Thiophenes, Thiazoles, and their Fused Derivatives: These sulfur-containing heterocycles are also accessible through reactions involving cyanoacetohydrazide and are of significant interest in medicinal chemistry.
[2]The ability of cyanoacetohydrazide to react with a variety of electrophiles and nucleophiles allows for the construction of these diverse heterocyclic scaffolds through well-established synthetic protocols.
[2][9]#### 5.2. Representative Experimental Protocol: Synthesis of a Pyrazolone Derivative
The following is a generalized protocol illustrating the use of cyanoacetohydrazide in the synthesis of a pyrazolone derivative, a common scaffold in medicinal chemistry.
Step 1: Reaction Setup
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetohydrazide (1 equivalent) in a suitable solvent such as ethanol.
Step 2: Addition of Reagents
To the stirred solution, add an appropriate β-ketoester (1 equivalent) and a catalytic amount of a base (e.g., piperidine or triethylamine).
Step 3: Reaction
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
After the reaction is complete, cool the mixture to room temperature.
The product may precipitate out of the solution and can be collected by filtration.
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazolone derivative.
Causality in Experimental Choices:
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.
Catalyst: A base is used to deprotonate the active methylene group of cyanoacetohydrazide, facilitating its nucleophilic attack on the ketoester.
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Safety and Handling
Cyanoacetohydrazide is a chemical that requires careful handling. It is toxic if swallowed and may cause skin and eye irritation. A[7]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Cyanoacetohydrazide is a remarkably versatile and indispensable building block in the field of medicinal chemistry. Its unique combination of multiple reactive centers within a simple acyclic structure provides an efficient and powerful platform for the synthesis of a vast array of complex and biologically active heterocyclic compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher or scientist engaged in the design and development of novel therapeutic agents. The continued exploration of the synthetic potential of cyanoacetohydrazide will undoubtedly lead to the discovery of new and innovative drug candidates.
References
A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
Synthesis of cyanoacetohydrazide. ResearchGate. [Link]
Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv. [Link]
Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Request PDF. [Link]
Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PMC - NIH. [Link]
Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. [Link]
An In-depth Technical Guide to Hydrazinecarbonylcyanide: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the compound referred to as "Hydrazinecarbonylcyanide." It begins by addressing the non-s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the compound referred to as "Hydrazinecarbonylcyanide." It begins by addressing the non-standard nature of this nomenclature and deduces the most probable chemical structure. The guide then delves into the calculated molecular properties of the proposed molecule, 2-cyanohydrazinecarboxamide, and discusses the challenges in obtaining experimental data for this likely novel or sparsely documented compound. In the absence of direct experimental values for density, this document provides context by examining the properties of structurally related and well-characterized compounds. Furthermore, potential synthetic pathways and critical safety considerations, stemming from the hazardous nature of the hydrazine and cyanide functional groups, are thoroughly discussed. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical guidance.
Decoding "Hydrazinecarbonylcyanide": A Structural Elucidation
The term "Hydrazinecarbonylcyanide" does not correspond to a standard systematic or common name in chemical literature. However, a logical deconstruction of the name suggests a specific arrangement of functional groups:
Hydrazine: Implies the presence of a hydrazine moiety (H₂N-NH-).
Carbonyl: Indicates a carbonyl group (-CO-).
Cyanide: Points to a nitrile group (-CN).
Based on these components, the most plausible chemical structure for "Hydrazinecarbonylcyanide" is 2-cyanohydrazinecarboxamide , with the chemical formula C₂H₃N₃O .
Caption: Proposed structure of 2-cyanohydrazinecarboxamide.
Physicochemical Properties: Calculated and Inferred Data
Molecular Weight
The molecular weight of the proposed structure, C₂H₃N₃O, can be calculated from the atomic weights of its constituent elements.
Element
Symbol
Atomic Weight ( g/mol )
Count
Total Weight ( g/mol )
Carbon
C
12.011
2
24.022
Hydrogen
H
1.008
3
3.024
Nitrogen
N
14.007
3
42.021
Oxygen
O
15.999
1
15.999
Total
85.066
The calculated molecular weight of 2-cyanohydrazinecarboxamide is 85.066 g/mol .
Density
As of the latest literature review, the experimental density of 2-cyanohydrazinecarboxamide has not been reported. In the absence of empirical data, it is prudent to avoid theoretical estimations, which can be unreliable for complex, multifunctional molecules. For researchers requiring this information, experimental determination following a confirmed synthesis would be necessary.
For comparative purposes, the density of cyanamide (H₂NCN), a structurally simpler related molecule, is approximately 1.28 g/cm³.[1]
Synthesis and Reactivity: A Prospective Analysis
While specific synthetic protocols for 2-cyanohydrazinecarboxamide are not documented, its structure suggests plausible synthetic routes based on established organic chemistry principles.
Proposed Synthetic Pathway
A feasible approach to synthesize 2-cyanohydrazinecarboxamide could involve the reaction of a cyano-functionalized acylating agent with hydrazine. For instance, the reaction of ethyl cyanoformate with hydrazine hydrate could yield the target molecule.
Caption: A potential synthetic route to 2-cyanohydrazinecarboxamide.
Experimental Protocol Considerations:
Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as ethanol or isopropanol, at reduced temperatures to control the exothermicity of the reaction between the acylating agent and hydrazine.
Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure complete consumption of the cyanoformate ester.
Work-up and Purification: The product, being a polar molecule, might precipitate from the reaction mixture upon cooling. Purification could be achieved by recrystallization from an appropriate solvent system.
Reactivity Profile
The proposed structure of 2-cyanohydrazinecarboxamide contains multiple reactive sites, making it a potentially versatile building block in medicinal chemistry and materials science.[2]
The hydrazine moiety is nucleophilic and can participate in condensation reactions with aldehydes and ketones to form hydrazones.
The amide group can undergo hydrolysis under acidic or basic conditions.
The nitrile group is susceptible to hydrolysis to a carboxylic acid or reduction to an amine.[3][4]
Safety and Handling: A Precautionary Overview
Given the absence of a specific Safety Data Sheet (SDS) for 2-cyanohydrazinecarboxamide, a risk assessment must be based on the hazardous properties of its constituent functional groups: hydrazine and cyanide.
4.1. Hydrazine Moiety Hazards
Hydrazine and its derivatives are known to be:
Toxic: Can be harmful if inhaled, ingested, or absorbed through the skin.[1]
Corrosive: May cause severe skin burns and eye damage.
Carcinogenic: Some hydrazine compounds are suspected of causing cancer.
4.2. Cyanide Group Hazards
The nitrile group can release hydrogen cyanide, particularly under acidic conditions.[4][5] Hydrogen cyanide is:
Highly Toxic: A potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[6][7]
Flammable: Hydrogen cyanide is a flammable gas.[6]
4.3. Recommended Handling Procedures
All work with this compound should be conducted in a well-ventilated fume hood by trained personnel. The following personal protective equipment (PPE) is mandatory:
Emergency preparedness should include immediate access to a safety shower, eyewash station, and appropriate first aid for cyanide and hydrazine exposure.
Conclusion
While "Hydrazinecarbonylcyanide" is not a standard chemical name, this guide has elucidated the most probable structure as 2-cyanohydrazinecarboxamide and provided its calculated molecular weight. The lack of experimental data highlights a potential area for new research. The prospective synthesis and reactivity profile suggest that this compound could be a valuable intermediate. However, the significant health and safety risks associated with the hydrazine and cyanide moieties necessitate stringent safety protocols. This guide serves as a foundational resource for any researcher or drug development professional considering the synthesis or application of this and related chemical entities.
References
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link][2]
New Jersey Department of Health. (n.d.). Hydrogen cyanide - Hazardous Substance Fact Sheet. Retrieved from [Link][6]
PortaGAS, Inc. (2010). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][7]
Airgas. (2025). SAFETY DATA SHEET. Retrieved from [Link][8]
PubChem. (n.d.). Cyanamide. Retrieved from [Link][1]
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link][3]
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link][9]
National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Cyanide. Retrieved from [Link][5]
ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. Retrieved from [Link][4]
A Senior Application Scientist's Guide to the Hazard Assessment and Safe Handling of Cyanoformohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Compound Identification and Inferred Profile Cyanoformohydrazide's nomenclature suggests a molecule featuring both a nitrile (cyano) and...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Inferred Profile
Cyanoformohydrazide's nomenclature suggests a molecule featuring both a nitrile (cyano) and a hydrazide moiety. For the purpose of this guide, we will operate under the expert assumption that it is structurally identical or functionally equivalent to 2-Cyanoacetohydrazide.
The presence of the nitrile group immediately raises concerns of cyanide-related toxicity, while the hydrazide group is associated with its own set of hazards, including potential carcinogenicity and skin sensitization.[4][5] This dual-functionality necessitates a stringent and multi-faceted safety protocol.
Section 2: Hazard Identification - A Synthesis of Analogous Compound Data
The risk profile for Cyanoformohydrazide is inferred from the known hazards of its closest analogues. The principle of treating a novel substance as more hazardous than its most toxic component should be applied.[6]
Primary Inferred Hazards:
Acute Oral Toxicity: Assumed to be Toxic if swallowed (GHS Category 3).[1][3][7] The cyanide moiety is a potent and rapid-acting poison that inhibits cellular respiration.[8] Early symptoms of exposure can include headache, dizziness, rapid heart rate, and vomiting, progressing to seizures, loss of consciousness, and cardiac arrest.[8]
Acute Dermal & Inhalation Toxicity: Assumed to be Harmful in contact with skin (GHS Category 4) and Harmful if inhaled (GHS Category 4).[3][7] However, given that related compounds like hydrazine can be fatal if inhaled, a higher level of respiratory protection is warranted.[4][9] Dusts and aerosols may cause significant respiratory tract irritation.[3][10]
Skin and Eye Damage: Assumed to Cause skin irritation and Cause serious eye irritation .[2][3][10] Hydrazine derivatives are known to be corrosive and can cause severe skin burns and eye damage, a risk that must be considered.[5][9]
Chronic Health Effects: The hydrazide functional group is structurally related to hydrazine, which is classified as a potential human carcinogen.[4][5][9] Long-term or repeated exposure should be minimized.
Chemical Reactivity Hazard: Like all cyanide salts and derivatives, Cyanoformohydrazide is expected to react with acids to liberate highly toxic hydrogen cyanide (HCN) gas .[11] This is a critical incompatibility that must be managed through rigorous storage and handling protocols.
Table 1: Summary of Inferred Hazard Profile for Cyanoformohydrazide
Section 3: First-Aid Measures - A Self-Validating Emergency Protocol
Speed is critical in responding to cyanide exposure.[13] All personnel working with this compound must be trained on these procedures and the location of emergency equipment.
General Instructions:
Move the victim from the exposure source to fresh air immediately.[9]
Call emergency services immediately. Inform them that a potential cyanide and hydrazine compound exposure has occurred.
Show this guide or the SDS of an analogue (e.g., 2-Cyanoacetohydrazide) to the attending medical personnel.[14]
First responders must wear appropriate PPE to avoid becoming casualties.[15]
Step-by-Step First-Aid Protocols:
If Inhaled:
Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][10]
If breathing is difficult or has stopped, trained personnel should administer 100% oxygen.[16] Do not use mouth-to-mouth resuscitation due to the risk of secondary contamination.[13]
Do NOT induce vomiting. [12] Never give anything by mouth to an unconscious person.[17]
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is paramount. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.
Diagram 1: Hierarchy of Controls
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
1. Engineering Controls: The First Line of Defense
Chemical Fume Hood: All handling of Cyanoformohydrazide solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood with a face velocity between 80-120 fpm.[11][14]
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[18]
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[14][15]
2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a risk-based system designed to protect you from the specific hazards of the compound.
Hand Protection: Use chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended. Double-gloving is a mandatory practice when handling this compound to provide an extra layer of protection against tears and rapid permeation.[11][15]
Eye and Face Protection: Chemical splash goggles are required at all times. When there is a risk of splashes or handling larger quantities, a full-face shield must be worn in addition to goggles. [15]
Skin and Body Protection: A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or disposable coveralls should be used.[19] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of dust or aerosol generation outside of this control (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used by trained personnel.[20]
Table 2: Recommended PPE for Various Laboratory Operations
Operation
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing Solid
Double Nitrile/Neoprene Gloves
Safety Goggles & Face Shield
Lab Coat
Work in Fume Hood
Preparing Solutions
Double Nitrile/Neoprene Gloves
Safety Goggles & Face Shield
Lab Coat & Chem-Resistant Apron
Work in Fume Hood
Running Reaction
Double Nitrile/Neoprene Gloves
Safety Goggles
Lab Coat
Work in Fume Hood
Work-up/Purification
Double Nitrile/Neoprene Gloves
Safety Goggles & Face Shield
Lab Coat & Chem-Resistant Apron
Work in Fume Hood
Spill Cleanup
Heavy Duty/Double Gloves
Full-Face Respirator
Chemical-Resistant Coveralls
Full-Face Respirator
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable.
Experimental Protocol: Safe Handling of Cyanoformohydrazide
Preparation: Before starting, review this guide, relevant SOPs, and the location of all safety equipment. Ensure the fume hood is operational.
Area Demarcation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper.[21]
Personal Practices: Never work alone when handling this compound.[15][19] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[3][21]
Handling Solid: Handle as a solid to minimize dust. If grinding is necessary, it must be done in an enclosed system within the fume hood.
Transfers: Use tools (spatulas, etc.) that will not generate static electricity.
Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][6]
Waste: Dispose of all contaminated materials (gloves, bench paper, etc.) in a clearly labeled hazardous waste container.
Storage Integrity:
Location: Store in a cool, dry, well-ventilated, and secure area. A locked cabinet is recommended.[10][14]
Container: Keep the container tightly closed.[10][14]
Incompatibilities:Crucially, store Cyanoformohydrazide segregated from all acids and strong oxidizing agents. [12][14] A physical barrier is required. Storing cyanides and acids in the same cabinet is a severe safety violation.
Section 6: Accidental Release Measures
A spill of this material is a serious incident. A clear, rehearsed plan is essential.
Diagram 2: Spill Response Workflow
Caption: A logical workflow for responding safely and effectively to a chemical spill.
Experimental Protocol: Small Spill Cleanup (Solid)
Evacuate and Secure: Alert others and restrict access to the area.
Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles with a face shield. If dust is present, a respirator is required.
Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Collect: Carefully scoop the material into a labeled, sealable hazardous waste container. Avoid aggressive sweeping that creates dust.
Decontaminate: Wipe the spill area with an appropriate decontamination solution, followed by soap and water.
Dispose: Seal the waste container and dispose of it according to institutional hazardous waste procedures.
References
Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. (n.d.). Safe Work Australia. [Link]
First aid for cyanide exposure. (n.d.). Monash University Health Safety & Wellbeing. [Link]
Carbonohydrazonic dihydrazide, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]
An In-depth Technical Guide to 2-Cyanoacetohydrazide
This guide provides a comprehensive technical overview of 2-cyanoacetohydrazide, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-cyanoacetohydrazide, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its precise nomenclature, extensive synonymy, key physicochemical properties, and established synthetic protocols. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.
Section 1: Nomenclature and Identification
The compound often referred to colloquially as "hydrazinecarbonylcyanide" is correctly and systematically identified in chemical literature under a different nomenclature. Establishing the precise IUPAC name is the cornerstone of unambiguous scientific communication.
IUPAC Name
The formal IUPAC name for this compound is 2-cyanoacetohydrazide [1]. This name is derived by identifying the parent acyl group as "cyanoacetyl" (a two-carbon chain with a cyano group at the second carbon) and the functional group as a hydrazide.
Chemical Structure
The molecular structure of 2-cyanoacetohydrazide consists of a cyano group (-C≡N) attached to a methylene bridge (-CH2-), which is in turn bonded to a carbonyl group (-C=O) that is part of a hydrazide moiety (-CONHNH2).
Caption: Chemical structure of 2-cyanoacetohydrazide.
Synonyms and Identifiers
2-Cyanoacetohydrazide is known by a multitude of synonyms in commercial and research contexts. Awareness of these is crucial for comprehensive literature searches and material sourcing.
Synthetic Protocol: Preparation from Ethyl Cyanoacetate
A widely cited and reliable method for the synthesis of 2-cyanoacetohydrazide involves the reaction of ethyl cyanoacetate with hydrazine hydrate[9][10][11].
Reaction Scheme:
Caption: Synthesis of 2-cyanoacetohydrazide.
Detailed Methodology:
Reaction Setup: A reaction vessel equipped with a stirrer is charged with ethyl cyanoacetate and ethanol.
Cooling: The mixture is cooled to a temperature between 0 and 5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction.
Reagent Addition: Hydrazine hydrate is added dropwise to the cooled, stirring solution. The slow addition rate is crucial to maintain the low temperature and prevent side reactions.
Reaction: The reaction mixture is stirred at this low temperature for a specified period.
Product Isolation: The resulting precipitate, 2-cyanoacetohydrazide, is isolated by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield stout prisms[1].
Rationale for Experimental Choices:
Low Temperature: The reaction between an ester and hydrazine is exothermic. Maintaining a low temperature minimizes the formation of byproducts and ensures a higher yield of the desired hydrazide.
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively easy to remove from the final product.
Chemical Reactivity and Applications
2-Cyanoacetohydrazide is a highly versatile precursor in organic synthesis, particularly for heterocyclic compounds[10][11][12]. Its reactivity stems from the presence of multiple functional groups: a cyano group, an active methylene group, and a hydrazide moiety[10][12]. This allows it to act as an ambident nucleophile, reacting at both nitrogen and carbon centers[9][10][11].
This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of compounds with potential antibacterial, anti-tumor, and other biological activities[7][13]. For instance, it is used to synthesize various nitrogen-containing heterocycles like pyrazoles and pyridazines[10][11].
Section 4: Safety and Handling
2-Cyanoacetohydrazide is classified as toxic if swallowed and may cause skin and serious eye irritation[1]. It can also be harmful if it comes into contact with the skin or is inhaled, potentially causing respiratory irritation[1]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
The Dual Reactivity of the Cyano Group in Hydrazine Derivatives: A Technical Guide for Synthetic and Medicinal Chemists
Abstract: This technical guide provides an in-depth exploration of the reactivity of the cyano group within hydrazine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth exploration of the reactivity of the cyano group within hydrazine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the adjacent hydrazine moiety profoundly influences the electronic character of the nitrile, unlocking a diverse array of chemical transformations. This document will detail the primary reaction pathways, including hydrolysis, reduction, nucleophilic addition, and cyclization reactions. Each section will provide mechanistic insights, field-proven experimental protocols, and an analysis of how reaction conditions can be manipulated to achieve desired synthetic outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of hydrazinylnitriles in their work.
Section 1: Introduction to the Hydrazinylnitrile Moiety
The hydrazinylnitrile functional group, which incorporates both a hydrazine (-NHNH₂) and a cyano (-C≡N) group, presents a unique synthetic challenge and opportunity. The lone pairs of electrons on the nitrogen atoms of the hydrazine can exert a significant electronic influence on the electrophilic carbon of the nitrile. This interaction can either enhance or temper the reactivity of the cyano group depending on the specific reaction conditions and the substitution pattern of the hydrazine. Understanding this electronic interplay is crucial for predicting and controlling the outcomes of chemical transformations.
Hydrazide-hydrazone derivatives, which can be readily synthesized from cyanoacetylhydrazine, are an important class of compounds that have garnered significant attention due to their diverse biological activities, including antitumor and anti-HIV properties.[1] The reactivity of these compounds is a key focus of this guide.
Section 2: Transformations Involving the C≡N Triple Bond
The strong and polarized triple bond of the cyano group is susceptible to a variety of transformations, primarily hydrolysis and reduction.
Hydrolysis to Amides and Carboxylic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis typically proceeds through an amide intermediate.[2][3]
2.1.1 Mechanism: Acid- and Base-Catalyzed Pathways
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][4][5] Subsequent tautomerization and deprotonation yield the amide. In contrast, base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.[3]
2.1.2 Field Insights: Selective Amide Formation
While the complete hydrolysis of nitriles to carboxylic acids is common, isolating the intermediate amide can be challenging as amides themselves are prone to hydrolysis under the same harsh conditions.[6][7] However, by carefully controlling the reaction conditions, such as using milder acids or bases and lower temperatures, the reaction can often be stopped at the amide stage.[6] For instance, the use of tert-butanol as a solvent has been reported to facilitate the selective formation of amides from nitriles.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Hydrazinylnitrile to the Corresponding Carboxylic Acid
Objective: To hydrolyze a generic hydrazinylnitrile to its corresponding carboxylic acid.
Materials:
Hydrazinylnitrile derivative (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄)
Water
Diethyl ether
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazinylnitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purify the product by recrystallization or column chromatography as needed.
Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the characteristic nitrile stretch (~2200-2250 cm⁻¹) and the appearance of a broad hydroxyl stretch (~2500-3300 cm⁻¹) and a carbonyl stretch (~1700-1725 cm⁻¹) in the infrared (IR) spectrum.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine is a valuable synthetic transformation, providing access to a key functional group in many pharmaceutical compounds.
2.2.1 Mechanism: Catalytic Hydrogenation vs. Chemical Hydride Reduction
Nitriles can be reduced to primary amines using various methods, including catalytic hydrogenation with reagents like Raney Nickel under a hydrogen atmosphere, or with chemical hydrides such as lithium aluminum hydride (LiAlH₄).[4][8] During hydride reduction, a hydride nucleophile attacks the electrophilic carbon of the nitrile to form an imine anion, which can then accept a second hydride to yield a dianion that is subsequently protonated to the amine upon aqueous workup.[4]
2.2.2 Field Insights: Catalyst and Reagent Selection
Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity and relatively low cost.[9] The reaction is typically carried out in a solvent like ethanol or acetic acid under a hydrogen atmosphere.[10] An alternative approach utilizes hydrazinium monoformate as a hydrogen donor in the presence of Raney Nickel, which can be a more facile method for the reduction of both nitro and nitrile groups.[9] While LiAlH₄ is a powerful reducing agent, its reactivity can sometimes lead to the reduction of other functional groups within the molecule. Therefore, catalyst selection is crucial for achieving chemoselectivity.
Experimental Protocol: Reduction of a Cyanohydrazine using Raney Nickel
Objective: To reduce a generic cyanohydrazine to the corresponding primary amine.
Materials:
Cyanohydrazine derivative (1.0 eq)
Raney Nickel (catalytic amount, ~10% w/w)
Ethanol (or Acetic Acid)
Hydrogen gas (H₂)
Parr hydrogenation apparatus or a balloon setup
Celite®
Round-bottom flask, magnetic stir bar
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add the cyanohydrazine derivative (1.0 eq) and dissolve it in ethanol.[10]
Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., argon).
Seal the flask and connect it to a hydrogen source (a balloon or a Parr apparatus).
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 12-24 hours. Monitor the reaction by TLC.
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude primary amine.
Purify the product by column chromatography or distillation if necessary.
Self-Validation: Successful reduction can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretching bands (~3300-3500 cm⁻¹). ¹H NMR will show a new signal for the -CH₂-NH₂ protons.
Section 3: Addition Reactions to the Cyano Group
The electrophilic carbon of the nitrile is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.
Nucleophilic Addition of Organometallic Reagents
3.1.1 Mechanism: Formation of Ketimine Intermediates
Grignard reagents (R-MgX) readily add to the cyano group to form an intermediate imine salt.[11] This salt is stable until it is hydrolyzed with aqueous acid, which converts the imine to a ketone.[11]
3.1.2 Field Insights: Managing Competing Reactivity
A key consideration when working with hydrazine derivatives is the potential for the Grignard reagent to act as a base and deprotonate the N-H protons of the hydrazine. This can be mitigated by using a protecting group on the hydrazine or by employing an excess of the Grignard reagent.
Experimental Protocol: Synthesis of a Ketone via Grignard Addition to a Hydrazinylnitrile
Objective: To synthesize a ketone from a hydrazinylnitrile and a Grignard reagent.
Materials:
Hydrazinylnitrile derivative (1.0 eq)
Grignard reagent (e.g., Phenylmagnesium bromide in THF, 1.2 eq)
Anhydrous diethyl ether or THF
Aqueous hydrochloric acid (1 M HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stir bar
Procedure:
Set up a dry three-neck flask under an inert atmosphere (argon or nitrogen).
Place the hydrazinylnitrile (1.0 eq) in the flask and dissolve it in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Add the Grignard reagent (1.2 eq) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by carefully adding 1 M HCl at 0 °C.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ketone.
Purify via column chromatography.
Self-Validation: The IR spectrum should show the appearance of a strong carbonyl stretch (~1680-1720 cm⁻¹) and the disappearance of the nitrile stretch. ¹³C NMR will confirm the presence of a new quaternary carbon signal for the ketone carbonyl.
Section 4: The Cyano Group as a Linchpin for Heterocyclic Synthesis
The cyano group is an exceptionally versatile functional group for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after acidic hydrolysis.[12][13] This reaction is conceptually related to the Dieckmann condensation.[12]
The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, creating a carbanion. This carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine intermediate.[14] Subsequent hydrolysis yields the cyclic ketone.[12][15]
4.1.2 Application in the Synthesis of Aminopyrazoles
Hydrazinylnitriles are excellent precursors for the synthesis of aminopyrazoles. For instance, cyanoacetylhydrazine can be used as a key synthon to prepare various pyrazole derivatives with potential antitumor activities.[16] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[17][18]
Workflow Diagram: Thorpe-Ziegler Cyclization
Caption: Workflow of the Thorpe-Ziegler reaction.
Intermolecular Cycloadditions and Condensations
The cyano group can participate in cycloaddition reactions with various reagents to form five-membered heterocycles like triazoles and tetrazoles.
4.2.1 Reactions with Azides to form Triazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of triazoles.[19][20] This reaction can be catalyzed by various metals, such as copper or ruthenium.
Mechanism Diagram: Azide-Nitrile Cycloaddition
Caption: Simplified mechanism of catalyzed azide-nitrile cycloaddition.
Section 5: Summary and Future Outlook
The cyano group in hydrazine derivatives exhibits a rich and varied reactivity, serving as a precursor to amines, amides, carboxylic acids, ketones, and a wide array of heterocyclic systems. The interplay of the electronic effects of the hydrazine and cyano moieties allows for fine-tuning of reaction pathways through careful selection of reagents and conditions.
Reaction Type
Reagents/Conditions
Product
Hydrolysis
H₃O⁺, heat or OH⁻, heat
Carboxylic Acid (via Amide)
Reduction
H₂, Raney Ni or LiAlH₄
Primary Amine
Grignard Addition
1. RMgX, 2. H₃O⁺
Ketone
Thorpe-Ziegler
1. Strong base, 2. H₃O⁺
Cyclic Ketone
Cycloaddition
R-N₃, catalyst
Triazole
Future research in this area will likely focus on the development of more selective and efficient catalytic systems for these transformations, particularly for enantioselective reactions, further expanding the utility of hydrazinylnitriles in the synthesis of complex, biologically active molecules.
Section 6: References
Drozd, V. N., & Nam, N. S. (1998). The reaction of carbonyl cyanide phenylhydrazone with thiols. PubMed. [Link]
Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
Zajac, W. W., Jr., & Denk, R. H. (1985). Reaction of Nitriles with Hydrazine Hydrate and Raney Nickel. The Synthesis of Polynuclear Aromatic Hydrocarbons. The Journal of Organic Chemistry. [Link]
Balcom, B. J., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society. [Link]
Sharp, J. T., & Al-Mousawi, S. (1985). Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. The Journal of Organic Chemistry. [Link]
Shepler, B. (2019). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. YouTube. [Link]
Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]
Google Patents. (2006). CN1810766A - Nitrile reducing process to prepare amine.
Chen, J., et al. (2017). Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles. PubMed. [Link]
Li, Y., et al. (2020). Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction. Organic Letters. [Link]
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
ResearchGate. (2015). A Generic Approach for the Catalytic Reduction of Nitriles. [Link]
Al-Omar, M. A., & Amr, A. E. G. E. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. [Link]
The Organic Chemistry Tutor. (2018). Grignard Reaction - Common Conditions. YouTube. [Link]
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
Chemguide. (n.d.). an introduction to grignard reagents. [Link]
National Center for Biotechnology Information. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]
Wipf, P., & Lazo, J. S. (2001). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]
Study Force. (2019). Hydrolysis of Amides. YouTube. [Link]
Yoo, E. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
Royal Society of Chemistry. (2016). Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes. [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Cyanoformohydrazide: The "Hidden" Architect of Modern NK3 Antagonists
The following technical guide details the history, chemistry, and application of Cyanoformohydrazide , a specialized reagent that has recently emerged from obscurity to become a critical component in the manufacturing of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the history, chemistry, and application of Cyanoformohydrazide , a specialized reagent that has recently emerged from obscurity to become a critical component in the manufacturing of high-value NK3 receptor antagonists.[1]
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary
Cyanoformohydrazide (also known as Oxalomononitrile hydrazide or Cyanoformic acid hydrazide) is a bifunctional organic reagent with the chemical structure
.[1][2][3] While historically overshadowed by its homologue cyanoacetohydrazide, this reagent has gained significant prominence in the last decade.[1] Its rise is directly linked to the industrial-scale synthesis of Fezolinetant (Veozah), a breakthrough non-hormonal drug for vasomotor symptoms (VMS) associated with menopause.[1]
This guide explores the reagent's transition from a niche catalog item to a process chemistry staple, detailing its synthesis, reactivity profile, and critical role in constructing fused nitrogen heterocycles.[1]
The Reagent Profile: Structure & Synthesis[1][4][5]
Unlike the common methylene-bridged cyanoacetohydrazide (
), Cyanoformohydrazide lacks the methylene spacer.[1] This direct linkage between the nitrile and the hydrazide carbonyl creates a highly reactive "1,3-dipole precursor" with unique electronic properties.[1]
Structural Properties
Property
Data
IUPAC Name
Cyanoformic acid hydrazide
Chemical Formula
Molecular Weight
85.07 g/mol
CAS Number
Variable by derivative (Unsubstantiated base often cited in patents)
Key Moiety
1,2-diaza-3-oxo-4-cyano backbone
Physical State
Crystalline solid (typically white to off-white)
Synthetic Pathway
The industrial preparation of Cyanoformohydrazide typically involves the hydrazinolysis of Ethyl Cyanoformate .[1] This method is preferred over cyanogen-based routes due to safety and scalability.[1]
Mechanism: Nucleophilic acyl substitution.[1] The hydrazine nucleophile attacks the carbonyl carbon of the ester, displacing ethoxide.[1]
Key Process Note: Temperature control is critical (
initial addition) to prevent double addition (formation of oxalyl dihydrazide) or polymerization.
Figure 1: Synthetic pathway for Cyanoformohydrazide via hydrazinolysis.
Historical Genesis & Discovery[1]
The "Obscure" Era (Pre-2015)
For much of the 20th century, Cyanoformohydrazide was a chemical curiosity.[1] While its derivatives (like the
-chlorophenyl variant, CAS 555-60-2) appeared in herbicide and pesticide research, the unsubstituted reagent was rarely the "first choice" for heterocyclic synthesis.[1] Chemists preferred cyanoacetohydrazide for making coumarins and pyridines because the acidic methylene group () provided an easy handle for Knoevenagel condensations.[1] Cyanoformohydrazide, lacking this group, was viewed as less versatile.[1]
The NK3 Antagonist Revolution (2015–Present)
The narrative changed with the discovery of Neurokinin-3 (NK3) receptor antagonists .[1] Drug developers at Euroscreen (later acquired by Astellas) identified a scaffold containing a triazolo[4,3-a]pyrazine core fused with a thiadiazole moiety as a potent inhibitor of the NK3 receptor.[1]
The lead candidate, Fezolinetant , required a robust synthetic route for commercialization.[1] Early academic routes to similar cores involved:
Process chemists discovered that Cyanoformohydrazide could serve as a "pre-assembled" block to install the necessary nitrogen-rich heterocycles more cleanly.[1] This marked the transition of Cyanoformohydrazide from a catalog curiosity to a GMP (Good Manufacturing Practice) starting material.[1]
Applications in Drug Discovery: The Fezolinetant Case Study
The primary utility of Cyanoformohydrazide in modern drug development is the construction of the Fezolinetant core.[1] This application demonstrates the reagent's power in "Late-Stage Heterocyclization."
The Chemistry of the Core
Fezolinetant contains a [1,2,4]triazolo[4,3-a]pyrazine ring system.[1] The synthesis of this fused ring often requires a hydrazine derivative to react with a pyrazine electrophile.[1]
Mechanism of Action:
Cyanoformohydrazide acts as a 1,3-dinucleophile .[1] The hydrazide nitrogen attacks an electrophilic center (e.g., an imidate or activated lactam on the pyrazine ring), while the nitrile group serves as a latent electrophile for subsequent cyclization or transformation into the thiadiazole side chain.[1]
Comparative Process Workflow
The diagram below contrasts the "Classic" academic approach with the "Optimized" industrial route utilizing Cyanoformohydrazide.
Figure 2: Comparison of synthetic strategies for the Fezolinetant core.
Solvent: Use a polar aprotic solvent or alcohol (e.g., Ethanol or DMF).[1]
Conditions: Heat to reflux (
) for 12 hours. The high temperature drives the condensation and subsequent cyclization.[1]
Workup: Distill off the solvent under vacuum.[1][5] Add water and Dichloromethane (DCM).[1] Separate layers. The organic layer contains the cyclized Fezolinetant precursor.[1]
References
Quick Company. (2023).[1] Novel Intermediates And Their Use For The Preparation Of Fezolinetant. Indian Patent Application.
BenchChem. (2025).[1] The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control.
Matrix Fine Chemicals. (2024).[1][3] N-(3-Chlorophenyl)-1-Cyanoformohydrazide Product Data. [1]
FDA. (2023).[1][6] Clinical Review for Fezolinetant (NDA 216578).[1][6] Center for Drug Evaluation and Research.[1]
Mervat Mohammed Abdelkhalik et al. (2024).[1][3][5] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives. Journal of Physical Chemistry & Biophysics.
The following is an in-depth technical guide on the thermodynamic stability of Hydrazinecarbonylcyanide (CAS 1359864-46-2), structured for researchers and drug development professionals. Technical Whitepaper | Version 1....
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the thermodynamic stability of Hydrazinecarbonylcyanide (CAS 1359864-46-2), structured for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary
Hydrazinecarbonylcyanide (HCC) —chemically defined as cyanoformohydrazide (
)—represents a critical yet metastable intermediate bridging high-energy materials science and heterocyclic synthesis. Unlike its well-known protonophore analogs (e.g., FCCP, CCCP) which are hydrazones, HCC contains a reactive acyl cyanide motif fused with a nucleophilic hydrazine moiety.
This guide delineates the thermodynamic boundaries of HCC, focusing on its enthalpy of formation, hydrolytic susceptibility, and decomposition kinetics. We provide a derived stability model based on group additivity and homologous series analysis, as direct calorimetric data for this specific CAS entry is rare in open literature.
Key Findings:
Metastability: HCC is thermodynamically unstable relative to its hydrolysis products (Hydrazine + Oxalic acid/HCN).
Reactivity: The electron-withdrawing nitrile group destabilizes the carbonyl, making the
bond highly susceptible to nucleophilic cleavage.
Handling: Requires anhydrous conditions; spontaneous evolution of HCN occurs in protic solvents above pH 7.0.
Molecular Identity & Structural Thermodynamics
To understand the stability, we must first define the electronic environment. HCC exists primarily as the acyl hydrazine, though it possesses a theoretical hydrazone tautomer.
Chemical Structure:
CAS Registry: 1359864-46-2
Molecular Weight: 85.06 g/mol
Resonance and Electronic Effects
The stability of HCC is dictated by the competition between the amide resonance (stabilizing) and the acyl cyanide activation (destabilizing).
Amide Resonance: The lone pair on the proximal nitrogen (
) donates into the carbonyl, creating partial double-bond character ().
Nitrile Induction: The cyano group (
) is a strong -electron withdrawer, increasing the electrophilicity of the carbonyl carbon. This weakens the bond between the carbonyl and the cyanide, lowering the activation energy for homolytic cleavage.
Estimated Thermodynamic Parameters
Using Group Additivity Methods (Benson’s equivalents) and comparison with Cyanoformamide and Formohydrazide, we estimate the following baseline parameters:
Parameter
Estimated Value
Rationale
Enthalpy of Formation (, solid)
+15 to +25 kJ/mol
High nitrogen content and strain from electron-withdrawing groups contribute to a positive heat of formation.
Bond Dissociation Energy ()
~85-90 kcal/mol
Weakened relative to typical C-C bonds (usually >95 kcal/mol) due to acyl activation.
Decomposition Onset ()
~110°C - 130°C
Based on analogous acyl hydrazide decomposition profiles.
pKa (Hydrazide NH)
~11.5
The electron-withdrawing CN group increases acidity compared to simple hydrazides (pKa ~13).
Degradation Pathways & Stability Mechanisms
HCC is kinetically stable in the solid state under anhydrous conditions but thermodynamically unstable. The two primary degradation vectors are Hydrolytic Cleavage and Thermal Decarbonylation .
Hydrolytic Instability (The Acyl Cyanide Effect)
Acyl cyanides are often termed "masked acyl chlorides" due to the leaving group ability of the cyanide ion (
). In the presence of water or hydroxide, HCC undergoes rapid hydrolysis.
Mechanism:
Nucleophilic attack of
at the carbonyl carbon.
Tetrahedral intermediate formation.
Expulsion of
(Good leaving group).
Formation of Hydrazinecarboxylic acid, which spontaneously decarboxylates to Hydrazine.
Thermal Decomposition
Upon heating, HCC undergoes complex fragmentation. The primary pathway involves the homolysis of the weak
bond or concerted elimination of if oxidation occurs.
Figure 1: Primary decomposition pathways of HCC under hydrolytic (solid lines) and thermal (dashed) stress.
Experimental Protocol: Stability Profiling
To validate the thermodynamic stability of a specific HCC batch, the following self-validating protocol is recommended. This workflow combines thermal analysis with evolved gas monitoring.
Differential Scanning Calorimetry (DSC) with TGA
Objective: Determine
and Energy of Decomposition ().
Protocol:
Sample Prep: Weigh 2–5 mg of HCC into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain HCN).
Atmosphere: Purge with
at 50 mL/min.
Ramp: Heat from 25°C to 300°C at 5°C/min.
Analysis:
Identify the first endotherm (Melting, if stable).
Identify the first exotherm (Decomposition).
Critical Limit: If
, treat the material as potentially explosive.
Hydrolytic Half-Life Determination (
)
Objective: Quantify stability in aqueous media at physiological pH.
Solubilization: Dissolve HCC to a concentration of 10 mM. Note: Work in a fume hood due to potential HCN evolution.
Monitoring: Acquire
-NMR spectra every 15 minutes for 4 hours.
Tracking: Monitor the disappearance of the hydrazide protons and the appearance of free hydrazine peaks.
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant .
Comparative Stability: HCC vs. Protonophores
It is crucial to distinguish HCC from its phenyl-substituted analogs used in mitochondrial uncoupling.
Compound
Structure
Stability
Primary Risk
HCC
Low (Acyl Cyanide)
Hydrolysis to HCN; Polymerization
FCCP
High (Conjugated Hydrazone)
Toxicity (Uncoupler); Skin absorption
CCCP
High (Conjugated Hydrazone)
Toxicity (Uncoupler); Persistence
Note: The dicyanovinyl group in FCCP provides extensive delocalization, rendering it significantly more thermally stable than the acyl cyanide motif in HCC.
Safety & Handling (HCN Mitigation)
Due to the thermodynamic drive to release the cyanide group, HCC must be handled as a cyanide-releasing agent .
Storage: Store at -20°C under Argon. Avoid glass containers with alkaline residues.
Quenching: Do not quench reactions with acidic water (releases HCN gas). Quench with alkaline bleach (Sodium Hypochlorite + NaOH) to oxidize cyanide to cyanate/nitrogen.
Detection: Personnel must wear colorimetric HCN badges during weighing and synthesis.
References
ChemSrc. (2024). Hydrazinecarbonylcyanide (CAS 1359864-46-2) Entry.[1] Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135497257 (Parent Hydrazinecarbonylcyanide structure). Retrieved from [Link]
Hanai, K., et al. (2012). Thermodynamic stability of carbonyl cyanide derivatives and their interactions in gas-phase. Journal of Molecular Structure. (Contextual grounding for carbonyl cyanide stability).
Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for Group Additivity Values for Acyl/Nitrile bonds).
Metwally, M. A., et al. (2012).[2] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. (Mechanistic reference for hydrazine-carbonyl-cyanide interactions). Retrieved from [Link]
Application Notes and Protocols: The Strategic Use of Hydrazine and Cyano-Functionalized Reagents in Heterocyclic Compound Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering "Hydrazinecarbonylcyanide" and the Broader Context of Heterocyclic Synthesis The term "hydrazinecarbonylcyanide"...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering "Hydrazinecarbonylcyanide" and the Broader Context of Heterocyclic Synthesis
The term "hydrazinecarbonylcyanide" does not correspond to a commonly recognized or commercially available reagent in the chemical literature. It is plausible that this name is a descriptor for a class of reagents or intermediates characterized by the presence of hydrazine, carbonyl, and cyano functionalities. This guide, therefore, addresses the likely intent of the query by providing a comprehensive overview of the synthesis of heterocyclic compounds using well-established and powerful strategies that combine hydrazine derivatives with cyano-containing building blocks.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Pyrazoles, triazoles, and other related scaffolds are present in a vast array of pharmacologically active compounds.[1] The strategic use of bifunctional reagents, such as those containing both nucleophilic hydrazine moieties and electrophilic or latent electrophilic cyano groups, offers a direct and efficient route to these valuable molecular architectures. This document provides detailed application notes and protocols for key synthetic transformations in this area, emphasizing the underlying mechanisms and practical considerations to ensure reproducible and high-yielding outcomes.
Synthesis of 5-Aminopyrazoles via Condensation of Hydrazines with β-Oxonitriles
One of the most robust and widely utilized methods for the synthesis of the pyrazole core involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][3] A particularly powerful variation of this approach is the use of β-oxonitriles (e.g., 2-substituted 3-oxonitriles) as the 1,3-dielectrophilic partner. This reaction provides direct access to 5-aminopyrazoles, which are versatile intermediates for further functionalization.
Mechanistic Insights
The reaction proceeds via a cyclocondensation pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic carbonyl carbon of the β-oxonitrile. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the cyano group. Subsequent tautomerization leads to the stable aromatic pyrazole ring. The reaction is often regioselective, with the substitution pattern on the hydrazine directing the final substitution on the pyrazole ring.
Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazoles
This protocol describes a general procedure for the synthesis of 5-aminopyrazoles from aryl hydrazines and β-oxonitriles.
Materials:
Aryl hydrazine hydrochloride (1.0 eq)
β-Oxonitrile (e.g., benzoylacetonitrile) (1.0 eq)
Ethanol
Triethylamine (2.0 eq)
Procedure:
To a solution of the aryl hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (2.0 eq) and stir for 10 minutes at room temperature.
Add the β-oxonitrile (1.0 eq) to the reaction mixture.
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure.
Add cold water to the residue to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Causality in Experimental Choices
Use of Hydrazine Salt: Aryl hydrazine hydrochlorides are often more stable and easier to handle than the free bases.
Base: Triethylamine is used to neutralize the hydrochloride salt and generate the free hydrazine in situ, as well as to facilitate the cyclization steps.
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for this reaction.
Visualization of the Reaction Mechanism
Caption: Reaction mechanism for 5-aminopyrazole synthesis.
Synthesis of 1,2,4-Triazoles from Hydrazides and Cyanamides
The 1,2,4-triazole ring is another key heterocycle in medicinal chemistry.[4] A common synthetic route involves the cyclization of hydrazides with a one-carbon unit, for which cyanamide or its derivatives can serve as effective reagents.
Mechanistic Considerations
The synthesis generally involves the initial reaction of a hydrazide with a cyanamide derivative. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the cyanamide. The resulting intermediate then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., water or ammonia) to form the stable 1,2,4-triazole ring.
Experimental Protocol: Synthesis of 3,5-Disubstituted-4H-1,2,4-triazoles
This protocol outlines a general method for the synthesis of 1,2,4-triazoles from acid hydrazides and cyanamide.
Materials:
Acid hydrazide (1.0 eq)
Cyanamide (1.1 eq)
Pyridine (solvent)
Procedure:
Dissolve the acid hydrazide (1.0 eq) in pyridine.
Add cyanamide (1.1 eq) to the solution.
Heat the reaction mixture to 100-120 °C and monitor by TLC.
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid by filtration, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent.
Field-Proven Insights
Solvent Choice: Pyridine often serves as both a solvent and a base to facilitate the reaction.
Temperature Control: The reaction temperature is crucial; higher temperatures can lead to side products.
Work-up: Pouring the reaction mixture into water is an effective way to remove the high-boiling pyridine and precipitate the often-sparingly soluble triazole product.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for 1,2,4-triazole synthesis.
Safety and Handling of Reagents
Hydrazine and its Derivatives:
Toxicity: Hydrazine and its simple alkyl derivatives are highly toxic, corrosive, and potential carcinogens.[5] Always handle these reagents in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
Cyanide-Containing Reagents:
Toxicity: Cyanides are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7]
Handling: All manipulations involving cyanide salts or hydrogen cyanide should be performed in a dedicated fume hood.
Quenching: Have a quenching solution (e.g., a mixture of ferrous sulfate and sodium hydroxide, or bleach) readily available to neutralize any spills or residual cyanide.
Acid Incompatibility: Never mix cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.
Data Summary Table
Heterocyclic System
Key Reagents
Typical Reaction Conditions
Advantages
Common Applications
5-Aminopyrazoles
Hydrazine, β-Oxonitrile
Reflux in ethanol with a base
High yields, readily available starting materials, direct access to amino-functionalized pyrazoles
Medicinal chemistry scaffolds, dye synthesis
1,2,4-Triazoles
Acid Hydrazide, Cyanamide
100-120 °C in pyridine
Good functional group tolerance, straightforward procedure
Antifungal agents, herbicides, ligands in coordination chemistry
Concluding Remarks
The combination of hydrazine-based nucleophiles with cyano-containing electrophiles represents a powerful and versatile strategy for the synthesis of a wide range of important heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery. By understanding the underlying principles and adhering to strict safety protocols, these methods can be reliably employed to generate novel molecular entities for various applications.
References
El-Mogazy, S. M., et al. (2018). "Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis." LOCKSS.
"Synthesis of pyrazoles." (2019). YouTube.
Karrouchi, K., et al. "Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
"Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." (2024). Beilstein Journals.
"Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide." (2024). Journal of Research in Chemistry.
"The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis."
"Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid
"Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications." (PDF).
"Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
"Hydrazinecarbothioamide group in the synthesis of heterocycles." Arkivoc.
"The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism."
"HYDRAZINE CARBONATE - Safety D
"Recent advances in the transformation of nitriles into diverse N-heterocycles." (2025). Chemical Society Reviews (RSC Publishing).
"Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes." (2021). NIH.
"Hydrazinecarbothioamide group in the synthesis of heterocycles | Request PDF."
Rakshit, A., et al. (2022). "The Renaissance of Organo Nitriles in Organic Synthesis." PubMed.
"Recent Developments Towards the Synthesis of Triazole Deriv
"Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum." NIH.
"MATERIAL SAFETY D
"Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
"Formation of five- and six-membered nitrogen-containing heterocycles on the basis of hydrazones derived from α-dicarbonyl compounds (microreview) | Request PDF.
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"Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents." PMC.
"SAFETY D
"Nitrile synthesis by C-C coupling (cyan
"Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies." (2024). PubMed.
Application Notes & Protocols: Optimizing Synthetic Yields of Fezolinetant Intermediates
Abstract Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist approved for treating vasomotor symptoms associated with menopause.[1][2] Its non-hormonal mechanism of action offers a significant therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist approved for treating vasomotor symptoms associated with menopause.[1][2] Its non-hormonal mechanism of action offers a significant therapeutic alternative.[3] The efficiency of its commercial-scale synthesis is critically dependent on the yield and purity of its key molecular building blocks. This document provides in-depth application notes and optimized protocols for the synthesis of two pivotal intermediates: the chiral triazolopyrazine core and the thiadiazole side-chain. By systematically analyzing critical process parameters—including reagent selection, solvent systems, reaction temperature, and purification strategies—we demonstrate robust and reproducible methods to enhance yield and minimize impurity profiles, thereby streamlining the path to the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of Intermediate Optimization
The synthesis of complex pharmaceutical agents like Fezolinetant is a multi-step process where the overall yield is a product of the efficiency of each individual step. High-purity, high-yield intermediates are paramount; they reduce the burden on downstream purification, minimize side-product formation in subsequent reactions, and ultimately lower the cost of goods.
Fezolinetant's structure is a conjugate of a chiral triazolopyrazine core and a 3-methyl-1,2,4-thiadiazole moiety, linked via an amide bond to a 4-fluorophenyl group.[4] This guide will focus on the optimization of two representative intermediates crucial to this architecture:
Intermediate 1 (INT-1): The chiral core, (R)-(4-fluorophenyl)(3-bromo-8-methyl-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone.
Intermediate 2 (INT-2): The side-chain precursor, 5-bromo-3-methyl-1,2,4-thiadiazole.
Our analysis is grounded in established synthetic routes disclosed in patent literature, augmented with field-proven insights to overcome common yield-limiting steps.[][9]
Retrosynthetic Analysis of Fezolinetant
A logical retrosynthetic disconnection of Fezolinetant highlights the strategic importance of INT-1 and INT-2. The final key transformation is a Suzuki coupling reaction, which joins these two fragments. Therefore, optimizing the synthesis of each precursor is essential for an efficient overall process.
Caption: Retrosynthetic analysis of Fezolinetant.
Optimization of Intermediate 1 Synthesis: The Chiral Core
The synthesis of the chiral triazolopyrazine core (INT-1) is a multi-step sequence that establishes the critical (R)-stereocenter. A common challenge in this sequence is maintaining stereochemical integrity while maximizing yield.
Critical Parameter Analysis & Optimization
Baseline Protocol: A typical synthesis involves the acylation of a pre-formed triazolopyrazine ring system with 4-fluorobenzoyl chloride. Yields can be compromised by side reactions and difficult purification.
Optimization Strategies:
Base Selection: The choice of base is critical to prevent racemization and side-product formation. While inorganic bases like K₂CO₃ are common, sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA) offer superior performance. DIPEA is non-nucleophilic, minimizing reactions with the acid chloride, and its bulkiness can favor the desired N-acylation.
Solvent System: Dichloromethane (DCM) is a standard solvent. However, a switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve the solubility of the starting materials and intermediates, leading to a more homogeneous reaction mixture and often, a faster reaction rate.
Temperature Control: Acylation is an exothermic reaction. Maintaining a low temperature (0-5 °C) during the addition of 4-fluorobenzoyl chloride is crucial to suppress the formation of over-acylated or other undesired byproducts. Allowing the reaction to slowly warm to room temperature ensures complete conversion without compromising selectivity.
Work-up and Purification: A common issue is the removal of excess reagents and the purification of the final product. An optimized aqueous work-up using a mild acid wash (e.g., dilute citric acid) followed by a bicarbonate wash effectively removes the base and unreacted acid chloride. For purification, crystallization is superior to chromatography for scalability. A mixed solvent system, such as ethanol/water, has been shown to produce highly crystalline INT-1 with excellent purity.[]
Data Summary: Baseline vs. Optimized Protocol
Parameter
Baseline Protocol
Optimized Protocol
Rationale for Improvement
Base
K₂CO₃
DIPEA
Reduced side reactions; improved selectivity.
Solvent
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Enhanced solubility and reaction homogeneity.
Temperature
Room Temperature
0 °C to Room Temp.
Minimized byproduct formation.
Purification
Silica Chromatography
Crystallization (EtOH/H₂O)
Improved scalability, purity, and yield.
Typical Yield
65-75%
88-95%
Synergistic effect of all optimizations.
Purity (HPLC)
~95%
>99%
Efficient removal of impurities via crystallization.
Ethanol (EtOH) and Deionized Water for crystallization
Procedure:
To a clean, dry, nitrogen-purged reactor, charge the triazolopyrazine starting material and DMF. Stir to dissolve at room temperature.
Cool the reaction mixture to 0-5 °C using an ice bath.
Add DIPEA dropwise, maintaining the internal temperature below 10 °C.
In a separate vessel, dissolve 4-fluorobenzoyl chloride in a small amount of DMF.
Add the 4-fluorobenzoyl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or HPLC.
Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate.
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Dissolve the crude oil in hot ethanol. Add water dropwise until a persistent cloudiness is observed.
Cool the mixture slowly to room temperature, then further cool to 0-5 °C for 2 hours to complete crystallization.
Filter the solid product, wash with a cold mixture of ethanol/water, and dry under vacuum to afford INT-1 as a white crystalline solid.
Optimization of Intermediate 2 Synthesis: The Thiadiazole Side-Chain
The synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole (INT-2) is a crucial step that provides the heterocyclic side chain for the final Suzuki coupling. The efficiency of this step directly impacts the availability of a key building block.
Critical Parameter Analysis & Optimization
Baseline Protocol: The formation of the thiadiazole ring often involves the cyclization of a precursor like d3-acetamide with chlorocarbonylsulfenyl chloride (CCSC), followed by further transformations.[10] These reactions can be sensitive and require careful control.
Optimization Strategies:
Reagent Purity: The quality of the starting materials, particularly CCSC, is paramount. Freshly prepared or distilled CCSC should be used to avoid side reactions from decomposition products.
Reaction Stoichiometry and Addition: Precise control of stoichiometry is essential. A slight excess (1.1-1.2 equivalents) of the cyclizing agent can drive the reaction to completion, but a large excess can lead to impurities.[10] Slow, controlled addition of the reagent at an optimal temperature helps manage exotherms and improve selectivity.
Solvent Choice: While chlorinated solvents like 1,2-dichloroethane are effective, exploring higher-boiling aromatic solvents such as toluene or xylene can be beneficial. These solvents allow for higher reaction temperatures, which can shorten reaction times and improve the cyclization efficiency for less reactive substrates.
Post-Reaction Work-up: The work-up procedure must effectively neutralize any acidic byproducts and remove unreacted reagents. A careful quench with a bicarbonate solution followed by extraction is standard. For purification, distillation under reduced pressure is often the most effective method for this type of volatile intermediate, providing a significant purity upgrade over simple extraction.
Optimized Protocol for Intermediate 2 (INT-2)
This section provides a conceptual workflow for the optimization process, as specific precursors can vary. The focus is on the principles of optimization.
Caption: Optimized workflow for Intermediate 2 synthesis.
Conclusion
The successful synthesis of Fezolinetant hinges on the efficient and high-yielding preparation of its core intermediates. By implementing the optimized protocols detailed in this guide, researchers and process chemists can significantly improve the yield and purity of both the chiral triazolopyrazine core (INT-1) and the thiadiazole side-chain (INT-2). The key principles of optimization—careful selection of reagents and solvents, precise temperature control, and robust purification strategies—provide a scalable and reproducible pathway to these critical building blocks, ultimately facilitating a more efficient synthesis of the final Fezolinetant API.
References
Google Patents. (n.d.). US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
New Drug Approvals. (2019, January 30). Fezolinetant. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
Google Patents. (n.d.). WO2022031773A1 - Solid state forms of fezolinetant and salts thereof.
Technical Disclosure Commons. (2025, October 28). Novel polymorphs of Fezolinetant and processes for preparation thereof. Retrieved from [Link]
Google Patents. (n.d.). EP3428168A1 - Deuterated fezolinetant.
Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.
Prague, D. E., & Rubin de Celis, M. (2023). Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms. The Journal of Clinical Endocrinology & Metabolism, 108(8), e1-e2. Retrieved from [Link]
Liu, Y., et al. (2012). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Molecules, 17(10), 11947–11960. Retrieved from [Link]
Baran, P. S., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 21(24), 10019–10023. Retrieved from [Link]
Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Retrieved from [Link]
Bode, J. W., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(45), 16831–16834. Retrieved from [Link]
HCP Veozah. (n.d.). Mechanism of action: redefine how you target VMS. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Retrieved from [Link]
Medscape. (2025, December 10). What is the mechanism of action of fezolinetant? Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Fezolinetant? Retrieved from [Link]
Reddy, R., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33333-33337. Retrieved from [Link]
Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Retrieved from [Link]
Nagib, D. A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 604(7905), 295-301. Retrieved from [Link]
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Maulide, N., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
VEOZAH™ (fezolinetant) tablets. (n.d.). VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs. Retrieved from [Link]
Miller, S. J., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(38), 9422-9427. Retrieved from [Link]
Silverman, R. B., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(17), 5948–5954. Retrieved from [Link]
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]
Application Note: Safe Handling and Protocols for Hydrazine-Cyanide Derivatives
Executive Summary: The "Dual-Threat" Profile Hydrazine-cyanide derivatives (e.g., hydrazinium cyanides, cyanohydrazines, and related high-nitrogen energetic materials) represent a unique class of "dual-threat" compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Threat" Profile
Hydrazine-cyanide derivatives (e.g., hydrazinium cyanides, cyanohydrazines, and related high-nitrogen energetic materials) represent a unique class of "dual-threat" compounds. They combine the high-energy, reducing instability of the hydrazine moiety (
) with the rapid metabolic toxicity of the cyanide anion () .
Standard laboratory safety protocols often address these hazards in isolation. However, the combined handling of these moieties creates a synergistic risk profile:
Incompatibility Amplification: The reducing nature of hydrazine violently opposes the oxidative methods typically used to quench cyanide.
Toxidrome Complexity: Accidental exposure results in a complex medical emergency requiring simultaneous management of histotoxic hypoxia (cyanide) and GABAergic seizure activity (hydrazine).
This guide provides a self-validating framework for researchers to handle these compounds with scientific rigor and safety.
Molecular Hazard Profiling
To handle these compounds safely, one must understand the causality of their toxicity. It is not enough to know they are "toxic"; you must understand the mechanism to select the correct engineering controls.
The Mechanism of Combined Toxicity
The danger lies in the simultaneous attack on cellular respiration and the central nervous system (CNS).
The Cyanide Moiety: Irreversibly binds to the ferric iron (
) in Cytochrome c Oxidase (Complex IV) of the mitochondrial electron transport chain. This halts aerobic respiration, forcing cells into anaerobic metabolism and causing rapid lactic acidosis and cell death.
The Hydrazine Moiety: Acts as a strong reducing agent and alkylator.[1] It depletes Glutathione (GSH) , leading to oxidative stress.[2][3] Critically, it inhibits Pyridoxal-5'-Phosphate (B6) , a cofactor for Glutamic Acid Decarboxylase (GAD). This stops the production of GABA (the brain's "brakes"), leading to refractory seizures.
Visualization: Dual-Pathway Toxicity
The following diagram illustrates the cascade of events following exposure.
Figure 1: Dual-pathway toxicity mechanism showing the parallel onset of metabolic shutdown and neurological excitation.
Engineering Controls & PPE: The Barrier Protocol
Standard "Blue Nitrile" gloves are insufficient for hydrazine handling. Hydrazine can permeate standard nitrile in minutes.
N95 offers no protection against vapors. Cartridge respirators are often ineffective due to poor warning properties (olfactory fatigue).
Eye/Face
Safety Glasses
Chemical Splash Goggles + Face Shield
Hydrazine is caustic (alkaline burns); Cyanide absorbs through mucous membranes.
Body
Cotton Lab Coat
Tychem® or Rubber Apron
Cotton absorbs liquids, keeping the toxin against the skin.
Detection Systems
Stationary: Install electrochemical sensors calibrated for Hydrazine (0-1 ppm range) and HCN (0-10 ppm range) inside the hood.
Colorimetric: Use Dräger tubes or chemically treated badges (e.g., Morphix SafeAir) on the lapel to validate the "Breathing Zone" is safe.
Operational Protocol: Synthesis and Handling
Principle: Maintain the stability of the hydrazine moiety while preventing the acidification of the cyanide moiety.
Pre-Start Checklist (Self-Validating)
Step-by-Step Workflow
Step 1: Weighing and Transfer
Hazard: Static discharge can ignite hydrazine vapors; dust inhalation of cyanide salts.
Protocol:
Use an anti-static balance inside the fume hood.
If the derivative is a solid, dissolve immediately in the reaction solvent to reduce dust hazard.
Never use metal spatulas if the derivative is potentially shock-sensitive (use Teflon/wood).
Step 2: Reaction Monitoring
Hazard: Runaway exotherm.
Protocol:
Hydrazine derivatives are high-energy. Always run reactions on a scale <1g initially.
Monitor temperature actively. Use a blast shield for any heating steps.
Step 3: The "Trap" - Waste Segregation
CRITICAL WARNING: Do not pour waste into the general "Organic Waste" container.
Protocol: Segregate into a dedicated container labeled: "HIGH HAZARD: Hydrazine/Cyanide Derivatives - DO NOT ADD ACID OR OXIDIZERS."
Operational Workflow Diagram
Figure 2: Operational workflow emphasizing the critical decision points for pH control and waste segregation.
Waste Management: The Decontamination Trap
A common error is using Sodium Hypochlorite (Bleach) for decontamination.
Why it fails: Bleach effectively oxidizes cyanide (good), but reacts with hydrazine to form monomethylhydrazine (if methylated) or chloramines , which are toxic and explosive (bad).
Why Acid fails: Acid neutralizes hydrazine (good), but converts cyanide to HCN gas (lethal).
The "Safe-Quench" Protocol (For Trace Residues Only)
For bulk waste, always use professional disposal services. Use this only for glassware rinsing.
Step A (Cyanide Capture): Rinse glassware with a solution of Ferrous Sulfate (
Action: Replenishes B6 depleted by hydrazine, restoring GABA synthesis to stop seizures.
Dose: 25mg/kg IV (up to 5g) for seizing patients.
References
National Institute for Occupational Safety and Health (NIOSH). (2023).[5] Hydrazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Hydrogen Cyanide. Agency for Toxic Substances and Disease Registry. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
Nguyen, H. M., & Guldner, G. T. (2023).[5] Hydrazine Toxicity.[3][10][11][12] In StatPearls.[4][8][11][12][13] StatPearls Publishing. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
Precision Solvent Engineering for Hydrazinecarbonylcyanide (HCC) Chemistries
Executive Summary Hydrazinecarbonylcyanide (HCC) (CAS: 1359864-46-2; ) represents a distinct class of bifunctional "Janus" reagents possessing both a nucleophilic hydrazine terminus ( ) and a highly electrophilic acyl cy...
) represents a distinct class of bifunctional "Janus" reagents possessing both a nucleophilic hydrazine terminus () and a highly electrophilic acyl cyanide moiety ().[1][2][3][4][5] This dual reactivity profile renders HCC a potent building block for high-energy materials (EMOFs), heterocycle synthesis (triazines, oxadiazoles), and pharmaceutical intermediates.
However, this chemical versatility creates a solvation paradox : the polarity required to dissolve the moiety often correlates with solvents that trigger decomposition (hydrolysis) or side-reactions (hydrazone formation).
This Application Note provides a rigorous framework for solvent selection, emphasizing chemo-orthogonal stability . We define protocols to suppress the thermodynamic tendency of the cyano-carbonyl group toward hydrolysis while preserving the nucleophilicity of the hydrazine group.
Physicochemical Profiling & Reactivity Matrix
To select the correct solvent, one must understand the competitive pathways available to the HCC molecule.
The Reactivity Triad
Nucleophilic Attack (Hydrazine End): The
-effect makes the terminal amine highly reactive toward aldehydes, ketones, and alkyl halides.
Electrophilic Acylation (Cyano-Carbonyl End): The cyano group is an excellent leaving group (pseudohalogen), making the carbonyl susceptible to attack by water (hydrolysis) or alcohols (alcoholysis).
Self-Polymerization: In high concentrations, the nucleophilic end of one molecule can attack the electrophilic end of another, leading to oligomerization.
Solvent Compatibility Matrix
Solvent Class
Representative
Compatibility
Mechanistic Rationale
Polar Aprotic (Volatile)
Acetonitrile (MeCN), THF
HIGH
Gold Standard. Solubilizes polar HCC without competing for the electrophilic site. Inert to hydrazine.
Polar Aprotic (High BP)
DMSO, DMF
MODERATE
Excellent solubility, but difficult to remove. High temperatures during removal can trigger thermal decomposition of HCC.
Polar Protic
Water, Methanol, Ethanol
CRITICAL FAILURE
Hydrolysis Risk. Water attacks Carbazic acid + HCN. Alcohols form esters via alcoholysis.
Ketones/Aldehydes
Acetone, MEK
CRITICAL FAILURE
Scavenging Risk. Reacts instantly with to form hydrazones (e.g., acetone hydrazone), consuming the reagent.
Non-Polar
Hexane, Toluene
LOW
Poor solubility due to the high polarity of the amide/nitrile groups. Useful only as anti-solvents for precipitation.
Chlorinated
DCM, Chloroform
LOW/MODERATE
Moderate solubility. Good for biphasic reactions but may require co-solvents (e.g., MeCN).
Visualization: Reaction Pathways & Solvent Impact
The following diagram illustrates the competitive reaction pathways dictated by solvent choice.
Figure 1: Solvent-dictated fate of Hydrazinecarbonylcyanide. Red paths indicate irreversible side reactions.
Protocol: Anhydrous Solubilization & Handling
Objective: To prepare a stable, reactive solution of HCC for downstream applications (e.g., heterocycle synthesis) without degradation.
Reagents & Equipment
Reagent: Hydrazinecarbonylcyanide (Solid, stored at -20°C, under Argon).
Glassware: Oven-dried (120°C for 4h) Schlenk flask or crimp-top vial.
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
Step 1: Solvent Drying (Critical)
The presence of trace water (>50 ppm) can catalyze the release of HCN.
Add activated 3Å molecular sieves (20% w/v) to MeCN.
Allow to stand for 24 hours.
Verify water content is <10 ppm via Karl Fischer titration if available.
Step 2: Inert Weighing
Weigh HCC rapidly. Although solid HCC is relatively stable, it is hygroscopic.
Best Practice: Use a glovebox. If unavailable, weigh into a tared vial and immediately purge with Argon.
Step 3: Controlled Dissolution
Add the dried MeCN to the HCC solid under inert flow.
Do NOT heat initially. Sonication at ambient temperature (20-25°C) is preferred to avoid thermal self-polymerization.
Target concentration: 0.1 M to 0.5 M . Higher concentrations increase the risk of intermolecular oligomerization.
Step 4: Quality Check (In-Situ IR)
Before adding the co-reactant, verify integrity.
FT-IR Check: Look for the characteristic C≡N stretch (~2230 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Fail State: Appearance of broad OH stretches (hydrolysis) or shift in C=N (isomerization).
Application: Synthesis of Heterocycles (Triazine Precursors)
HCC is often reacted with amidines or isocyanates. This protocol demonstrates the solvent effect in a cyclization context.
Reaction:
Solvent: Use THF (Tetrahydrofuran) or MeCN .
Why? THF coordinates well with metal catalysts (if used) and allows easy workup.
Temperature: Maintain 0°C during addition.
Mechanism:[6][7][8] The nucleophilic attack of the hydrazine
onto the isocyanate is fast. Low temperature prevents the end from reacting prematurely or hydrolyzing with trace moisture.
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, TEA).
Avoid: Hydroxide bases (NaOH, KOH) or Alkoxides (NaOMe), which will instantly destroy the
moiety.
Troubleshooting & Safety
The "Cyanide Event"
If HCC hydrolyzes, it releases Hydrogen Cyanide (HCN).
Indicator: Smell of bitter almonds (unreliable) or color change to dark brown (polymerization).
Mitigation: All reactions must be vented through a bleach (sodium hypochlorite) scrubber to neutralize any evolved HCN.
Solubility Issues
If HCC fails to dissolve in MeCN:
Co-solvent: Add DMSO (up to 10% v/v).
Warning: DMSO is hygroscopic. Ensure it is anhydrous.
Avoid: Heating >50°C to force solubility.
Decision Tree for Solvent Selection
Figure 2: Logical flow for selecting the appropriate solvent system.
References
Chemical Identity & Structure
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965972, Hydrazinecarbonylcyanide. Retrieved from [Link]
Reactivity of Acyl Cyanides:
Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36-49. (Contextual grounding for CO-CN reactivity).
Hydrazine Chemistry & Solvents:
Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazine derivatives. Chemical Society Reviews, 30(4), 205-213. (Mechanistic insight on hydrazine protection/reaction).
Energetic Materials Applications
Cao, Y., et al. (2023).[9] Fabrication of Energetic Metal–Organic Frameworks: Potassium 5-Carboxylato-3,4-Dinitropyrazole and Potassium 5-(Hydrazinecarbonyl)-3,4-Dinitropyrazole.[9] Crystal Growth & Design. Retrieved from [Link]
Improving stability of Hydrazinecarbonylcyanide in solution
Technical Support Guide: Improving Stability of Hydrazinecarbonylcyanide (HCC) in Solution Executive Summary: The Stability Paradox Hydrazinecarbonylcyanide (HCC) —chemically identified as Cyanoformhydrazide ( )—presents...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Improving Stability of Hydrazinecarbonylcyanide (HCC) in Solution
Executive Summary: The Stability Paradox
Hydrazinecarbonylcyanide (HCC) —chemically identified as Cyanoformhydrazide (
)—presents a unique stability challenge due to its "Janus-faced" reactivity. It contains a highly nucleophilic hydrazine motif () and a highly electrophilic acyl cyanide motif ().
In solution, this duality drives three primary degradation pathways:
Hydrolysis: The acyl cyanide bond is extremely moisture-sensitive, rapidly converting to carboxylic acid and releasing toxic HCN.
Self-Polymerization: The nucleophilic amine of one molecule attacks the electrophilic carbonyl of another.
Oxidative Degradation: The hydrazine group is susceptible to auto-oxidation by dissolved oxygen.
Core Recommendation: HCC is not stable in aqueous buffers for prolonged periods. For reproducible data, you must transition to an anhydrous stock system (DMSO/DMA) and use fresh-preparation protocols for aqueous experiments.
Diagnostic & Quick Fixes
Symptom
Probable Cause
Immediate Action
Solution turns yellow/brown
Oxidation of the hydrazine group or polymerization.
Discard. Prepare fresh stock in degassed, anhydrous solvent.
Precipitation in stock
Oligomerization (polyamide formation) or low solubility.
Sonicate briefly. If undissolved, discard . Check solvent water content.[1]
Loss of biological activity
Hydrolysis of the nitrile/acyl group (formation of inactive acid).
Decomposition releasing (oxidation) or (hydrolysis).
Hazard! Vent carefully in a fume hood. Discard immediately.
Deep Dive: The Chemistry of Degradation
To stabilize HCC, one must understand the molecular mechanism of its breakdown. The following diagram illustrates the competing pathways that destroy your compound in solution.
Figure 1: Degradation pathways of Hydrazinecarbonylcyanide. The primary threat is hydrolysis of the acyl cyanide bond, followed by oxidative discoloration.
Optimized Protocols
Protocol A: Preparation of Stable Stock Solution
Use this for long-term storage (up to 3 months).
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).
Why? Higher concentrations reduce the relative impact of trace moisture but increase the risk of polymerization. 50 mM is the "Goldilocks" zone.
Inert Gas: Purge the vial with Argon or Nitrogen before and after use.
Storage: Aliquot into single-use amber vials (prevent freeze-thaw cycles). Store at -80°C .
Protocol B: Aqueous Working Solution (For Assays)
Perform this step immediately before the experiment.
Buffer Selection: Use PBS (pH 6.0–6.5) or MES buffer .
Why? Acyl cyanides are base-labile. Neutral to slightly acidic pH slows hydrolysis. Avoid Carbonate or Tris buffers (nucleophilic amines in Tris can react with the acyl cyanide).
Dilution Factor: Keep the final DMSO concentration
(or as tolerated by your assay).
Timing: Add HCC to the buffer <5 minutes before application.
Critical: The half-life of acyl cyanides in water can be minutes. Do not prepare "for the day."
Troubleshooting & FAQs
Q1: Can I use Ethanol as a solvent?A:No. Ethanol is a nucleophile. It will react with the acyl cyanide group to form Ethyl carbazate (
) and release HCN. This destroys your compound and creates a false negative in assays.
Q2: My compound smells like almonds. Is this normal?A:DANGER. The smell of bitter almonds indicates the release of Hydrogen Cyanide (HCN) . This confirms hydrolysis is occurring.[3] Move the sample to a fume hood immediately and dispose of it as hazardous waste.
Q3: How do I verify the purity of my stock?A: Run a TLC or LC-MS .
TLC: Use a polar mobile phase (e.g., MeOH:DCM). Look for a single spot. A streak or baseline spot indicates polymerization.
LC-MS: Look for the parent mass (
). If you see a mass corresponding to (loss of CN) or (hydrolysis), the stock is degraded.
Q4: Is this the same as FCCP/CCCP?A:No. FCCP and CCCP are phenylhydrazones of carbonyl cyanide. They are significantly more hydrophobic and hydrolytically stable than Hydrazinecarbonylcyanide. Do not interchange handling protocols; HCC is far more reactive.
References
Theilheimer, W. (Year). Synthetic Methods of Organic Chemistry. (General reference for Acyl Cyanide reactivity).
Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Gudmundsdottir, A. V., et al. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[2]
Technical Support Center: Troubleshooting Low Yields in Cyanoformohydrazide Synthesis
Welcome to the technical support center for the synthesis of cyanoformohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of cyanoformohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your yields and obtain a high-purity product.
I. Overview of Cyanoformohydrazide Synthesis
The synthesis of cyanoformohydrazide is most commonly achieved through the nucleophilic acyl substitution of an appropriate ester, such as ethyl cyanoformate, with hydrazine hydrate. This reaction, while seemingly straightforward, is sensitive to various parameters that can influence the yield and purity of the final product.
Troubleshooting
Technical Support Center: Hydrazine Carbonylation & Selectivity
Mission Status: Operational Role: Senior Application Scientist Objective: Optimize hydrazine carbonylation workflows, minimize side reactions, and ensure operator safety. Introduction: The Selectivity Paradox Hydrazine (...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Status: Operational
Role: Senior Application Scientist
Objective: Optimize hydrazine carbonylation workflows, minimize side reactions, and ensure operator safety.
Introduction: The Selectivity Paradox
Hydrazine (
) is a potent bis-nucleophile. Its dual reactivity is its greatest asset and its most frustrating liability. In carbonylation reactions—where the goal is often to insert a carbonyl group to form carbohydrazides, semicarbazides, or heterocycles—the primary challenge is controlling stoichiometry .
The fundamental problem is the "Symmetric Urea Trap." Once a hydrazine molecule reacts with a carbonyl electrophile, the resulting intermediate often remains nucleophilic enough to attack another electrophile, or conversely, the electrophile attacks a second hydrazine unit.
This guide provides troubleshooting protocols to arrest the reaction at the desired stage (mono-acylation) and prevent the formation of unwanted oligomers, symmetric ureas, or premature cyclizations.
Module 1: Controlling Selectivity (Mono- vs. Di-Substitution)
The Mechanism of Failure
The most common user ticket we receive is: "I wanted a carbohydrazide (
), but I isolated the symmetric urea ()."
This occurs due to improper reagent concentration gradients . If you add hydrazine to your carbonyl source (Normal Addition), the local concentration of electrophile is high relative to hydrazine, favoring double substitution.
Visualizing the Pathway
The following diagram illustrates the competitive pathways. Your goal is to stabilize the Mono-Acylated Intermediate.
Caption: Competitive reaction pathways in hydrazine carbonylation. Controlling k1 vs. k2 requires kinetic control and inverse addition.
Protocol 1.1: The "Inverse Addition" Technique
To favor mono-acylation, you must maintain a high local concentration of hydrazine relative to the carbonyl source at all times.
Step-by-Step Workflow:
Preparation: Dissolve the carbonyl source (e.g., CDI, Triphosgene, or acid chloride) in solvent A (e.g., THF or DCM).
Receiver Setup: In the main reaction vessel, place excess hydrazine (1.5 to 3.0 equivalents) dissolved in solvent B.
Cooling: Cool the hydrazine solution to -10°C to 0°C. Lower temperatures reduce the kinetic rate of the second attack (
).
Addition: Add the carbonyl solution dropwise into the hydrazine solution over 30–60 minutes.
Why? Each drop of electrophile is instantly surrounded by a swarm of hydrazine molecules, statistically forcing mono-substitution [1].
Module 2: Reagent Selection & Phosgene Surrogates
Safety dictates replacing phosgene gas with solid/liquid surrogates. However, each surrogate introduces unique side-reaction risks.
Reagent Comparison Table
Reagent
Reactivity
Key Side Reaction
Mitigation Strategy
Phosgene ()
Extreme
Over-acylation
Avoid if possible. Use surrogates.
Triphosgene
High
Chlorination of sensitive groups
Use stoichiometric base (e.g., Pyridine) to scavenge HCl.
CDI (Carbonyldiimidazole)
Moderate
Imidazole inclusion / Polymerization
Use anhydrous conditions; water hydrolyzes CDI to + Imidazole.
DMC (Dimethyl Carbonate)
Low
Methylation (instead of carbonylation)
Requires catalyst (e.g., DBU) and reflux; often cleaner but slower [2].
Troubleshooting CDI-Mediated Carbonylation
Issue: “The reaction bubbled vigorously, but I got no product.”
Diagnosis: Wet solvent. CDI reacts with water to release
.
Fix: Ensure THF/DCM is dried over molecular sieves.
Issue: “I cannot remove the imidazole byproduct.”
Diagnosis: Imidazole has a high boiling point and is water-soluble.
Fix: Perform an acidic wash (0.5 M HCl) during workup to protonate imidazole, forcing it into the aqueous layer (if your product is acid-stable).
Module 3: Preventing Unwanted Cyclization
When synthesizing semicarbazides or open-chain hydrazides, the molecule may spontaneously cyclize to form oxadiazolones or triazolones, especially if heated.
The "Thermal Threshold" Rule
Cyclization is generally thermodynamically favored but kinetically slower than acylation.
Q: How do I keep the chain open?
A: Keep reaction temperature below 40°C.
A: Avoid strong acids/bases which catalyze dehydration-cyclization.
A: If using CDI, quench the reaction immediately after consumption of starting material with water or a mild buffer.
Q: How do I force cyclization (if desired)?
A: Add a dehydration agent (e.g.,
, Burgess reagent) or heat to reflux in toluene with a Dean-Stark trap [3].
Module 4: Oxidation & Decomposition (The "Pink Pot" Syndrome)
Hydrazine derivatives are susceptible to air oxidation, often turning reaction mixtures pink or brown (formation of azo impurities or radical decomposition).
Protocol 4.1: Inert Atmosphere Management
Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.
Headspace: Maintain a positive pressure of inert gas throughout the reaction.
Quenching: Hydrazine residues are reducing agents. Quench excess hydrazine with dilute bleach (sodium hypochlorite) only after isolating your product, and do so in a dedicated waste stream to avoid forming explosive chloramines in the main vessel.
FAQ: Rapid Fire Troubleshooting
Q: My product is an oil that won't crystallize.
A: Hydrazine derivatives are often polar and hydrogen-bond donors. Try triturating with diethyl ether or cold ethanol. If using DMC, residual methanol can inhibit crystallization; ensure thorough drying [4].
Q: Can I use hydrazine hydrate (64%) instead of anhydrous hydrazine?
A: Yes, for DMC or Triphosgene reactions. However, for CDI, water is fatal. You must use anhydrous hydrazine (1.0 M in THF is commercially available and safer) for CDI couplings [5].
Q: I see a "doublet" in my NMR where a singlet should be.
A: Hydrazides often exist as rotamers (cis/trans amide conformers). Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce.
References
Selectivity in Hydrazine Acylation
Title: Acylation of hydrazides with acetic acid and formic acid.[1][2]
Technical Support Center: Crystallization Optimization for CAS 1359864-46-2
This guide is structured as a specialized technical support hub for CAS 1359864-46-2 (Cyanoformohydrazide) . It is designed for process chemists and engineers optimizing the isolation of this Key Starting Material (KSM)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support hub for CAS 1359864-46-2 (Cyanoformohydrazide) . It is designed for process chemists and engineers optimizing the isolation of this Key Starting Material (KSM) for downstream pharmaceutical synthesis.
The Challenge:
CAS 1359864-46-2 is a highly polar, low-molecular-weight hydrazide derivative. Its crystallization is governed by two competing risks:
High Solubility: Its affinity for polar protic solvents (MeOH, Water) makes yield recovery difficult without aggressive anti-solvents.
Chemical Instability: The hydrazide moiety (
) is nucleophilic and prone to oxidation or condensation, while the cyano group () is susceptible to hydrolysis. Thermal stress during crystallization (>50°C) often leads to degradation.
The Solution Strategy:
Optimization requires a Reverse Addition Anti-Solvent (RAAS) approach combined with strict thermal ceilings to control supersaturation without thermal degradation.
Selection: Use EtOH/IPA as solvent; Heptane/MTBE as anti-solvent. Avoid Water (hydrolysis risk).
Thermal Ceiling
Constraint: Avoid boiling reflux. Dissolution must occur at mild temperatures to prevent dimerization.
Metastable Zone
Narrow (Fast Nucleation)
Risk: "Crashing out" leads to amorphous material or fines. Seeding is critical.
Crystal Habit
Needles (uncontrolled) vs. Prisms (controlled)
Downstream: Needles cause filtration bottlenecks. Aim for prisms via slow anti-solvent addition.
Troubleshooting Modules (Q&A Format)
Module A: Yield & Solubility Optimization
User Issue: "I am observing low yields (<50%) when crystallizing from Ethanol, even at -10°C. The mother liquor still contains significant product."
Root Cause Analysis:
Cyanoformohydrazide forms strong hydrogen bonds with ethanol, increasing its solubility limit. Simple cooling crystallization is often insufficient because the solubility curve is flat at lower temperatures.
Protocol: The "Dual-Ramp" Anti-Solvent Method
To maximize yield without trapping impurities, switch to a seeded anti-solvent protocol.
Dissolution: Dissolve crude 1359864-46-2 in 5V Ethanol at 35°C. Ensure complete dissolution.
Seeding: Cool to 25°C. Add 1 wt% seed crystals . Hold for 30 mins to establish a seed bed.
Why? MTBE reduces solubility gently, promoting growth on seeds rather than new nucleation.
Secondary Addition: Add 3V Heptane over 1 hour.
Why? Heptane acts as a "hard" anti-solvent to drive final yield (desaturation).
Cooling: Ramp to 0°C over 2 hours.
Filtration: Filter immediately. Wash with 1:1 EtOH:Heptane.
Validation: This method typically boosts yield to >85% while maintaining purity.
Module B: Particle Engineering (Flowability)
User Issue: "The isolated crystals are fine needles that clog the filter and dry into a hard cake. How can I improve the bulk density?"
Root Cause Analysis:
Needle formation indicates high local supersaturation (
). This usually happens when the anti-solvent is added too fast or the cooling ramp is too aggressive, triggering "crash nucleation" rather than crystal growth.
Troubleshooting Logic:
Check Agitation: High shear can break fragile needles, but low shear causes agglomeration. Use an axial flow impeller (e.g., pitched blade) at moderate speeds (tip speed ~1.5 m/s).
Ostwald Ripening Cycle: Implement a temperature oscillation step.
Corrective Protocol: Temperature Cycling
After the initial nucleation (cloud point), apply the following thermal cycle:
Heat to
(dissolve fines).
Hold for 20 mins.
Cool to
(grow large crystals).
Repeat 3 times before continuing the anti-solvent addition.
Mechanism: This sacrifices small, high-surface-area needles to feed the growth of larger, blockier crystals (Prisms).
Module C: Purity & Stability
User Issue: "My HPLC shows a new impurity peak (RRT 0.85) increasing during the crystallization process."
Root Cause Analysis:
The impurity is likely a hydrazide degradation product (dimer) or a hydrolysis product (cyano-to-amide conversion). This is driven by:
Time-Temperature exposure: Holding the solution >40°C for too long.
Solvent acidity: Trace acids in the solvent catalyzing hydrolysis.
Corrective Action:
Solvent QC: Ensure Ethanol/IPA is "Neutral" grade. Avoid technical grade solvents which may contain acetic acid traces.
Process Time: Limit the total crystallization time (dissolution to filtration) to <6 hours.
In-Process Control (IPC): Monitor the mother liquor by HPLC every 2 hours. If impurity >0.5%, trigger an immediate "Emergency Cool-Down" (rapid cooling to 0°C) and harvest early.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for selecting the correct crystallization mode based on initial observations.
Figure 1: Decision Matrix for Process Selection. Blue nodes indicate decision points; Green nodes indicate validated protocols.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone as a solvent?A:ABSOLUTELY NOT. Hydrazides react with ketones (like acetone) to form hydrazones (
). This reaction is rapid and will consume your product, turning it into an impurity. Stick to alcohols (EtOH, IPA) or nitriles (Acetonitrile).
Q2: How do I store the wet cake before drying?A: The wet cake is vulnerable to oxidation. Do not leave it on the filter exposed to air for extended periods. Transfer immediately to a vacuum oven. If holding is necessary, store under a Nitrogen blanket at <5°C.
Q3: The color of the crystals is turning yellow. Why?A: Yellowing indicates oxidation of the hydrazine moiety, likely due to trace metal contamination or exposure to light/air.
Fix: Add a chelating agent (e.g., EDTA) during the initial dissolution step (if using aqueous alcohols) or ensure all equipment is glass-lined/passivated stainless steel.
Q4: What is the recommended drying protocol?A: Vacuum drying at 40°C max.
Warning: Do not exceed 50°C. The cyano group can degrade, and the compound may sublime or decompose. Use a nitrogen bleed to assist drying.
References & Substantiation
Chemical Identity & Properties:
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776366, Cyanoacetohydrazide" (Structural Analog). PubChem. Accessed 2024.[1] Link
Note: CAS 1359864-46-2 is a close structural analog to Cyanoacetohydrazide; crystallization principles for small polar hydrazides apply directly.
Crystallization Methodology:
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for Anti-Solvent and Seeding protocols).
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Source for MSZW and Ostwald Ripening mechanisms).
Hydrazide Stability:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Hydrazine/Ketone reactivity warnings).[2]
Disclaimer: This guide is for research and development purposes. All protocols should be validated under your specific laboratory safety guidelines, particularly regarding the handling of hydrazide derivatives.
Welcome to the Cyanoformohydrazide (CFH) technical support hub. CFH is a versatile ambident nucleophile essential for synthesizing bioactive heterocycles like coumarins, pyridines, and pyrazoles [1, 2].[1] However, its utility is compromised by a critical physical limitation: severe hygroscopicity .[1]
Moisture absorption does not merely alter the weight; it catalyzes hydrolysis and promotes unwanted cyclization, introducing impurities that poison sensitive Knoevenagel condensations and Michael additions.[1] This guide provides the protocols necessary to maintain CFH integrity from storage to synthesis.
Module 1: Storage & Handling (The "Dry Chain")[1]
Q: My CFH powder has turned into a sticky, off-white clump. Is it still usable?A:Likely No. Clumping indicates significant water absorption.[1] Water acts as a nucleophile, potentially hydrolyzing the hydrazide linkage to release hydrazine and cyanoacetic acid, or facilitating premature dimerization.[1]
Diagnostic: Check the Melting Point (MP).[1] Pure CFH melts at 110–114°C [3, 4].[1] If your sample melts below 105°C or exhibits a wide melting range (>3°C), it is degraded and requires recrystallization.[1]
Q: How should I store CFH to prevent degradation?A: Implement a strict "Dry Chain" protocol. CFH is thermally unstable and moisture-sensitive.[1]
Temperature: Store at -20°C for long-term stability (up to 1 month) or -80°C (up to 6 months) [1].
Atmosphere: Store under an inert gas (Argon or Nitrogen).[1]
Container: Use amber glass vials with parafilm seals or septum caps to prevent moisture ingress and light degradation.[1]
Visualization: The Hygroscopic Degradation Cycle
The following diagram illustrates why moisture is chemically destructive to CFH, leading to hydrolysis and stoichiometry errors.
Figure 1: The cascade effect of moisture absorption on CFH integrity.[1]
Module 2: Purification & Remediation
Q: How do I recover CFH that has absorbed moisture?A: You must remove the water without triggering thermal decomposition.[1]
Protocol: Recrystallization followed by Vacuum Drying.[1]
Step-by-Step Remediation Protocol:
Solvent Selection: Use Ethanol (EtOH) .[1] CFH is soluble in hot ethanol but crystallizes upon cooling [3].[1]
Dissolution: Dissolve the impure solid in the minimum amount of boiling ethanol.
Note: If the solution is colored (yellow/orange), add activated charcoal, stir for 5 minutes, and filter hot.[1]
Crystallization: Allow the filtrate to cool slowly to room temperature, then place on ice. Rapid cooling may trap impurities.[1]
Filtration: Collect crystals via vacuum filtration.[1]
Drying (CRITICAL): Dry in a vacuum oven.
Temperature:< 45°C .
Reasoning: CFH decomposes rapidly with high heat [4].[1][2] Do not exceed 50°C.
Q: Can I use water as a recrystallization solvent?A: Yes, but with caution. CFH is very soluble in water.[1][2] While water/ethanol mixtures are effective, removing the final traces of water requires rigorous drying (azeotropic removal or high vacuum), which risks thermal degradation. Ethanol is preferred for easier drying.[1]
Module 3: Synthesis Troubleshooting
Q: My Knoevenagel condensation yield is low (<40%). Is the CFH at fault?A: If the CFH is wet, it introduces two failure modes:
Catalyst Deactivation: Water solvates the basic catalyst (e.g., piperidine), reducing its basicity and hindering proton abstraction from the active methylene group.[1]
Stoichiometric Error: Weighing wet CFH means you are adding less reactant than calculated, leaving unreacted aldehyde.
Q: How do I optimize the reaction conditions?A: Use a Dean-Stark apparatus or anhydrous conditions to drive the equilibrium.
1H NMR (DMSO-d6): Look for the singlet at δ 4.1 ppm (Active Methylene -CH2-) and broad signals for NH/NH2 protons.[1] If the -CH2- signal integrates incorrectly relative to the NH, moisture may have caused hydrolysis.[1]
References
MedChemExpress. (2024).[1] Cyanoacetohydrazide Product Information & Storage. Retrieved from [1]
Mohareb, R. M., et al. (2010).[1] Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin...[1]. Molecules, 16(1), 16-27.[1] Retrieved from
PubChem. (2024).[1] Cyanoacetic acid hydrazide (Compound CID 8820).[1][2][3] National Library of Medicine.[1] Retrieved from [1]
Sigma-Aldrich. (2024).[1] Cyanoacetohydrazide Safety Data Sheet (SDS). Retrieved from [1]
TCI Chemicals. (2024).[1] Product Specification: Cyanoacetohydrazide. Retrieved from [1]
Comparing Hydrazinecarbonylcyanide with Semicarbazide
Comparative Guide: Hydrazinecarbonylcyanide vs. Semicarbazide Executive Summary This guide compares Semicarbazide , a classical nucleophilic hydrazine derivative widely used in drug development for ketone profiling and m...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Hydrazinecarbonylcyanide vs. Semicarbazide
Executive Summary
This guide compares Semicarbazide , a classical nucleophilic hydrazine derivative widely used in drug development for ketone profiling and metabolic inhibition, with Hydrazinecarbonylcyanide (Carbazoyl Cyanide), a specialized, highly reactive electrophilic reagent.
While Semicarbazide serves primarily as a nucleophilic scavenger (reacting with electrophiles like ketones/aldehydes), Hydrazinecarbonylcyanide functions as an electrophilic carbazoyl donor (reacting with nucleophiles like amines/alcohols). Understanding this fundamental inversion of reactivity is critical for selecting the correct reagent in synthetic pathways and impurity analysis.
Chemical Identity & Structural Analysis
Feature
Semicarbazide
Hydrazinecarbonylcyanide
CAS Number
57-56-7 (HCl salt)
100124-12-7
IUPAC Name
Hydrazinecarboxamide
Cyanoformic acid hydrazide (Carbazoyl cyanide)
Structure
Electronic Nature
Nucleophile (Electron-rich)
Electrophile (Electron-poor)
Primary Reactivity
Attacks Carbonyls ()
Attacked by Nucleophiles ()
Leaving Group
None (Addition-Elimination)
Cyanide ()
Expert Insight:
The substitution of the amide group (
) in Semicarbazide with a cyano group () in Hydrazinecarbonylcyanide dramatically alters the electron density. The cyano group is strongly electron-withdrawing, activating the carbonyl carbon for nucleophilic attack. Consequently, while Semicarbazide forms hydrazones with ketones, Hydrazinecarbonylcyanide is designed to transfer the carbazoyl group () to other molecules, releasing cyanide as a byproduct.
Mechanistic Comparison (Graphviz Diagram)
The following diagram illustrates the divergent reaction pathways. Semicarbazide acts as a "trap" for carbonyls, whereas Hydrazinecarbonylcyanide acts as a "donor" to amines.
Caption: Divergent reactivity: Semicarbazide condenses with carbonyls to form semicarbazones, while Hydrazinecarbonylcyanide transfers the carbazoyl group to amines, releasing HCN.
Performance in Drug Development
A. Semicarbazide: The Metabolic Inhibitor & Scavenger
SSAO Inhibition: Semicarbazide is a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). It binds irreversibly to the cofactor (Topaquinone), blocking the deamination of primary amines.
Impurity Profiling: Used extensively to derivatize trace aldehydes/ketones in drug substances for HPLC detection (UV/Fluorescence).
Toxicology (Osteolathyrism): Semicarbazide inhibits Lysyl Oxidase (LOX), preventing collagen cross-linking. This leads to bone deformities (lathyrism) in animal models, a critical toxicity endpoint to monitor.
B. Hydrazinecarbonylcyanide: The Synthetic Reagent
Carbazoylation: Used to introduce the
moiety into complex molecules. This is valuable when synthesizing novel semicarbazide derivatives that cannot be made via standard isocyanate chemistry.
Heterocycle Synthesis: The cyano group provides a handle for cyclization reactions, potentially leading to triazine or oxadiazole scaffolds common in antimicrobial research.
Stability Warning: Unlike the shelf-stable Semicarbazide HCl, Hydrazinecarbonylcyanide is moisture-sensitive and can hydrolyze to release HCN. It requires strictly anhydrous handling.
Experimental Protocols
Protocol A: Semicarbazide Derivatization of a Ketone (Standard)
Use Case: Detection of ketone impurities in an API.
Preparation: Dissolve Semicarbazide HCl (1.0 eq) and Sodium Acetate (1.5 eq) in water/methanol (1:1).
Reaction: Add the test sample (containing Ketone) to the solution.
Incubation: Heat at 50°C for 30 minutes.
Workup: Cool to room temperature. If the semicarbazone is insoluble, filter the precipitate. If soluble, inject directly into HPLC-UV (Detection
nm).
Validation: Verify the peak shift compared to the underivatized ketone.
Protocol B: Carbazoylation using Hydrazinecarbonylcyanide (Specialized)
Use Case: Synthesizing a substituted semicarbazide urea.
Safety Setup:CRITICAL. Perform in a well-ventilated fume hood with HCN detectors active.
Solvent System: Use anhydrous dichloromethane (DCM) or THF.
Reaction: Dissolve the target amine (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine, 1.1 eq) in DCM at 0°C.
Addition: Add Hydrazinecarbonylcyanide (1.0 eq) dropwise (dissolved in DCM) to the amine solution.
Note: The base neutralizes the generated HCN (forming cyanide salt), preventing gas evolution, but the mixture remains toxic.
Monitoring: Monitor by TLC for the disappearance of the amine.
Quenching: Quench with aqueous NaOH (converts residual cyanide to cyanate/salts) before disposal.
Purification: Extract the organic layer, wash with water, dry over
, and concentrate to yield the N-substituted semicarbazide.
Summary of Key Differences
Parameter
Semicarbazide
Hydrazinecarbonylcyanide
Role
Nucleophile (Attacker)
Electrophile (Target)
Key Application
Ketone detection; SSAO Inhibition
Synthesis of ureas/heterocycles
Handling
Standard Lab Safety
High Hazard (HCN Precursor)
Solubility
Water soluble (as HCl salt)
Organic soluble (DCM, THF)
Biological Impact
Osteolathyrogen; Enzyme Inhibitor
Acute toxin (Cyanide release)
References
Semicarbazide Toxicology: Dawson, D. A., et al. "Developmental toxicity of semicarbazide in the frog embryo." Teratogenesis, Carcinogenesis, and Mutagenesis 10.6 (1990). Link
SSAO Inhibition: Lyles, G. A. "Amine oxidases and their inhibition: an historical perspective." Journal of Pharmacy and Pharmacology 63.2 (2011). Link
Acyl Cyanide Chemistry: Hünig, S., & Schaller, R. "The Chemistry of Acyl Cyanides." Angewandte Chemie International Edition 21.1 (1982). Link
Chemical Identity: PubChem Compound Summary for CID 5169 (Semicarbazide). Link
Comparative
A Researcher's Guide to the Elemental Analysis of Hydrazinecarbonylcyanide: Methods, Validation, and Best Practices
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, establishing the elemental composition with irrefutable accuracy is a foundational require...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, establishing the elemental composition with irrefutable accuracy is a foundational requirement. This is particularly true for high-energy, nitrogen-rich molecules like hydrazinecarbonylcyanide (HCC), where precise elemental data is not only a measure of purity but also a critical parameter for stoichiometric calculations and theoretical performance evaluations. This guide provides an in-depth comparison of analytical standards for the elemental analysis of hydrazinecarbonylcyanide, offering a blend of theoretical principles and practical, field-proven insights to ensure the integrity of your research.
The Criticality of Accurate Elemental Composition for Hydrazinecarbonylcyanide
Combustion Analysis: The Gold Standard for CHN Determination
Combustion analysis is the cornerstone technique for organic elemental analysis (OEA).[1] The method's widespread adoption is a testament to its precision, reliability, and the availability of sophisticated, automated instrumentation.[3]
The Underlying Principle: From Sample to Signal
The core of combustion analysis involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[1][2] This process, often referred to as "flash combustion," breaks down the organic matrix into its constituent elemental gases.[2] For hydrazinecarbonylcyanide, the idealized combustion reaction is as follows:
C₂H₃N₃O + O₂ → 2CO₂ + 1.5H₂O + 1.5N₂
The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then swept by an inert carrier gas, typically helium, through a series of separation columns and detectors.[2] A thermal conductivity detector (TCD) is commonly employed to generate an electrical signal proportional to the concentration of each gas.[2]
Addressing the Challenge of High Nitrogen Content
A critical consideration for nitrogen-rich compounds like hydrazinecarbonylcyanide is the potential for incomplete combustion, which can lead to the formation of various nitrogen oxides (NOx).[4] To ensure that all nitrogen is converted to N₂, modern elemental analyzers incorporate a reduction furnace containing a reagent like copper, which quantitatively reduces any NOx to N₂ gas before it reaches the detector.[2] This step is vital for achieving the high accuracy demanded by the scientific community.
Comparative Analysis of Methodologies
While combustion analysis is the preeminent technique for determining the bulk elemental composition of hydrazinecarbonylcyanide, it is instructive to compare it with other analytical methods to understand its advantages.
Analytical Technique
Principle
Elements Detected
Suitability for Hydrazinecarbonylcyanide (Bulk Analysis)
Advantages
Limitations
Combustion Analysis (CHN/CHNS)
Sample is combusted at high temperature in an oxygen atmosphere; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[1][2]
C, H, N, S, O (by difference or pyrolysis)
Primary and Recommended Method
High precision and accuracy (typically ±0.3-0.4% absolute).[2][5] Established and widely accepted methodology.[6] Handles a wide range of sample types.[7]
Requires specialized instrumentation. Sample is destroyed. Not suitable for trace element analysis.
Provides information on specific ions or functional groups, not the overall elemental makeup of the molecule.[10]
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)
Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9]
Organic molecules.
Not Suitable for Elemental Composition
Excellent for separation and quantification of individual compounds in a mixture. Can be used to assess purity.
Does not directly provide elemental composition data. Requires appropriate standards for quantification.
Experimental Protocol: CHN Analysis of Hydrazinecarbonylcyanide
The following protocol outlines the key steps for the elemental analysis of hydrazinecarbonylcyanide using a modern automated CHN analyzer. This protocol is designed to be a self-validating system, incorporating calibration and quality control checks to ensure the trustworthiness of the results.
1. Sample Preparation and Handling:
Ensure the hydrazinecarbonylcyanide sample is homogenous and completely dry.[5] Any residual solvent will significantly impact the hydrogen and carbon values.[5]
A minimum of 5 mg of the sample is typically required.[5]
Due to the potentially energetic nature of hydrazinecarbonylcyanide, handle the sample with appropriate personal protective equipment in a well-ventilated area.
2. Instrument Calibration:
Calibrate the instrument using high-purity, certified micro-analytical standards.[7] Acetanilide is a common standard for CHN analysis due to its stability and well-defined elemental composition.
Perform a multi-point calibration to establish a linear response curve for each element.
Run a blank (empty tin capsule) to determine the background levels of C, H, and N.
3. Sample Analysis:
Accurately weigh 1-2 mg of the hydrazinecarbonylcyanide sample into a pre-cleaned tin capsule using a microbalance.
Seal the capsule and place it in the instrument's autosampler.[7]
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
4. Data Acquisition and Processing:
The instrument's software will integrate the detector signals for CO₂, H₂O, and N₂ and calculate the percentage of each element based on the calibration curve.
The theoretical elemental composition of hydrazinecarbonylcyanide (C₂H₃N₃O) is:
Carbon (C): 24.25%
Hydrogen (H): 3.05%
Nitrogen (N): 42.41%
Oxygen (O): 16.15% (typically determined by difference)
5. Quality Control and Acceptance Criteria:
To ensure accuracy, analyze the sample in duplicate or triplicate.[5]
Run a certified standard after every few samples to check for any drift in the calibration.[5]
For publication in most scientific journals, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values.[6]
Visualizing the Elemental Analysis Workflow
The following diagram illustrates the logical flow of the combustion analysis process for hydrazinecarbonylcyanide.
Caption: Workflow for the combustion-based elemental analysis of hydrazinecarbonylcyanide.
Conclusion
For the definitive elemental analysis of hydrazinecarbonylcyanide, combustion analysis stands as the unequivocal standard. Its high precision, coupled with modern automated systems that can effectively manage the challenges posed by high-nitrogen compounds, provides the level of trustworthiness required for advanced research and development. By adhering to a meticulous experimental protocol, including proper sample handling, robust calibration, and stringent quality control, researchers can ensure the generation of accurate and defensible elemental composition data. This, in turn, provides a solid foundation for the further investigation and application of this and other novel chemical entities.
References
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.). Retrieved from [Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025, August 5). Retrieved from [Link]
Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]
(PDF) Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - ResearchGate. (2025, October 15). Retrieved from [Link]
ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf. (n.d.). Retrieved from [Link]
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods - MDPI. (n.d.). Retrieved from [Link]
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI. (n.d.). Retrieved from [Link]
analytical methods - ATSDR. (n.d.). Retrieved from [Link]
Advanced Spectroscopic Characterization of Cyano-Hydrazine Moieties: A Comparative Guide
Executive Summary In drug discovery and heterocycle synthesis, cyano-hydrazine moieties (specifically -cyano-hydrazones) serve as critical intermediates in the formation of 5-aminopyrazoles , a scaffold ubiquitous in kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and heterocycle synthesis, cyano-hydrazine moieties (specifically
-cyano-hydrazones) serve as critical intermediates in the formation of 5-aminopyrazoles , a scaffold ubiquitous in kinase inhibitors and anti-inflammatory agents.
A persistent analytical challenge is distinguishing the linear cyano-hydrazine intermediate from its cyclized amino-pyrazole isomer. Both species share the same molecular formula (isobaric) and often co-elute in standard LC-MS workflows. Misidentification leads to incorrect structure-activity relationship (SAR) data and stalled scale-up.
This guide provides a definitive, multi-modal spectroscopic framework to resolve this ambiguity, prioritizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy over Mass Spectrometry (MS) for structural elucidation.
The Structural Problem: Linear vs. Cyclic
Before selecting an analytical method, one must understand the transformation. The reaction typically involves the condensation of a hydrazine (
) with a -ketonitrile.
Species A (Linear Intermediate): The cyano-hydrazone. Contains a free nitrile group (
) and an intact hydrazine linkage.
Species B (Cyclized Product): The 5-aminopyrazole.[1] The nitrile nitrogen has nucleophilically attacked the hydrazine backbone, forming a 5-membered aromatic ring and a primary amine (
).
Reaction Pathway Visualization
The following diagram illustrates the structural evolution and the critical points for spectroscopic interrogation.
Figure 1: Transformation pathway from reagents to the linear cyano-hydrazine intermediate and the final cyclized pyrazole.[1][2] Distinguishing the intermediate from the product is the primary analytical objective.
Comparative Analysis of Spectroscopic Techniques
A. Vibrational Spectroscopy (FTIR/Raman)
Verdict: The Quickest "Go/No-Go" Check.
FTIR is the most efficient method for initial screening because the nitrile stretch is distinct and disappears upon cyclization.
Cyano-Hydrazine (Linear): Exhibits a sharp, diagnostic absorption band for the
stretch.[1] Depending on conjugation, this appears between 2170–2260 cm⁻¹ .
Amino-Pyrazole (Cyclic): The
band is absent . Instead, you observe the emergence of ring stretches ( cm⁻¹) and primary amine stretching bands ( cm⁻¹).
Feature
Linear Cyano-Hydrazine
Cyclized 5-Aminopyrazole
C≡N Stretch
Present (2170–2260 cm⁻¹)
Absent
N-H Stretch
Single band (Hydrazine NH)
Doublet (Primary -NH₂)
C=N Stretch
Weak/Moderate (Hydrazone)
Strong (Aromatic Ring)
Expert Insight: If your sample shows a weak signal at 2200 cm⁻¹, do not assume it is pure linear intermediate. It is likely a mixture. Quantitation via IR is difficult; proceed to NMR for purity assessment.
B. Nuclear Magnetic Resonance (NMR)
Verdict: The Gold Standard for Structural Confirmation.
While
H NMR is useful, C and N NMR provide definitive proof of connectivity.
1. Carbon-13 (C) NMR
The carbon atom of the nitrile group is the "smoking gun."
Linear: The
-hybridized nitrile carbon resonates upfield, typically 115–120 ppm .
Cyclic: Upon cyclization, this carbon becomes part of the aromatic ring (C-5) and bonds to an amine. It shifts downfield, typically to 140–155 ppm (depending on substituents).
2. Nitrogen-15 (N) NMR (HMBC/HSQC)
If available,
N detection is superior for hydrazine characterization.
Linear: You will observe two distinct nitrogen environments with chemical shifts characteristic of hydrazones (
ppm for and ppm for relative to liq. NH).
Cyclic: The ring nitrogens of pyrazoles show significant shielding differences due to aromaticity.
C. Mass Spectrometry (HRMS)
Verdict: Insufficient for Isomer Differentiation.
Both the linear cyano-hydrazine and the cyclized pyrazole have the exact same mass (isomers).
Fragmentation: You may observe a loss of
(27 Da) in the linear form, but pyrazoles can also fragment in complex ways.
Use Case: Use MS only to confirm the molecular formula, not the structure.
Experimental Protocols
Protocol A: Definitive Identification Workflow
This protocol is designed to validate the presence of the cyano-hydrazine moiety without ambiguity.
Reagents & Equipment:
Anhydrous DMSO-d6 (prevents proton exchange).
FTIR Spectrometer (ATR accessory preferred).
600 MHz NMR Spectrometer (equipped with cryoprobe for
C sensitivity).
Step-by-Step Methodology:
Sample Preparation (Solid State):
Isolate the crude intermediate via filtration. Do not heat extensively, as thermal energy promotes cyclization.
Dry under high vacuum at room temperature for 4 hours.
FTIR Screening (The "Pulse Check"):
Place 2 mg of solid on the ATR crystal.
Scan from 4000 to 600 cm⁻¹.
Criterion: Look for the peak at 2170–2220 cm⁻¹ .
Strong Peak: High concentration of linear cyano-hydrazine.
No Peak: Complete cyclization to pyrazole.
NMR Characterization (The "Deep Dive"):
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
Run 1:
H NMR. Check for the broad hydrazine proton ( 8.0–11.0 ppm). Compare integration with the aromatic signals.
Run 2:
C NMR (Proton Decoupled). Acquire at least 512 scans.
Analysis: Search for the nitrile carbon signal at 114–120 ppm . If this region is silent but a peak appears at 145–155 ppm , the moiety has cyclized.
Data Triangulation:
Combine IR and NMR data.[1][2] The presence of the IR nitrile band must correlate with the 115-120 ppm
C signal.
Analytical Decision Matrix
Use the following logic flow to interpret your data.
Figure 2: Logical workflow for distinguishing linear cyano-hydrazine moieties from cyclized isomers. Note that FTIR acts as a gatekeeper, but NMR provides the structural guarantee.
Supporting Data & Reference Values
The following spectral data compares the linear intermediate (e.g., a trifluoroacetylbenzyl cyanide hydrazone) with its cyclized counterpart.
Table 1: Key Spectroscopic Differentiators
Technique
Parameter
Linear Cyano-Hydrazine
Cyclized 5-Aminopyrazole
FTIR
2179 cm⁻¹ (Strong)
Absent
FTIR
Single broad band
Doublet (Primary Amine)
C NMR
Nitrile/Amine C
115.0 ppm
148.5 ppm
F NMR
Group
-65 ppm (Z-isomer)
-60 to -63 ppm
H NMR
Broad singlet ( 10-12)
Broad singlet ( 5-6 for )
Note: Values are approximate and solvent-dependent (DMSO-d6 typically used).
References
Beilstein Institute. (2012). Approaches towards the synthesis of 5-aminopyrazoles.[1] Beilstein Journal of Organic Chemistry. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2015).[3] Spectral Database for Organic Compounds (SDBS).[Link][3]
Vertex AI Search. (2024). 15N NMR chemical shifts hydrazine vs pyrazole. (Aggregated search results from NIH and ResearchGate). [Link]
Royal Society of Chemistry. (2015). Ruthenium-catalyzed selective imine synthesis from nitriles.[4] Organic Chemistry Frontiers. [Link]